molecular formula C9H12O B143920 4-(2-Propenyl)-2-cyclohexen-1-one CAS No. 4166-61-4

4-(2-Propenyl)-2-cyclohexen-1-one

Cat. No.: B143920
CAS No.: 4166-61-4
M. Wt: 136.19 g/mol
InChI Key: NXCVYYZJFBZNPQ-UHFFFAOYSA-N
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Description

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-(2-Propenyl)-2-cyclohexen-1-one, is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVYYZJFBZNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449502
Record name 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE
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URL https://comptox.epa.gov/dashboard/DTXSID10449502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-61-4
Record name 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-allyl-2-cyclohexenone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-allyl-2-cyclohexenone. This document is intended to serve as a vital resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The unique structural features of 4-allyl-2-cyclohexenone, combining a reactive α,β-unsaturated ketone with a versatile allyl group, make it a molecule of significant interest for the construction of complex molecular architectures and the development of novel therapeutic agents.

This guide moves beyond a simple recitation of facts. It is designed to provide a deeper understanding of the "why" behind the "how"—elucidating the causal relationships that govern the compound's properties and reactivity. Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in established chemical principles and supported by authoritative references. It is my hope that this document will not only inform but also inspire innovative applications of 4-allyl-2-cyclohexenone in your research endeavors.

Molecular Overview and Physicochemical Properties

4-Allyl-2-cyclohexenone, with the IUPAC name 4-prop-2-enylcyclohex-2-en-1-one, is a cyclic ketone featuring an α,β-unsaturated system and an allyl substituent at the 4-position. This combination of functional groups imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.

Structural and General Properties
PropertyValueSource
Molecular Formula C₉H₁₂OChemSynthesis[1]
Molecular Weight 136.19 g/mol ChemSynthesis[1]
CAS Number 4166-61-4ChemSynthesis[1]
IUPAC Name 4-prop-2-enylcyclohex-2-en-1-onePubChem[2]
Synonyms 4-Allylcyclohex-2-en-1-onePubChem[2]
Predicted Physical Properties
PropertyPredicted ValueBasis for Prediction
Boiling Point ~200-220 °C at 760 mmHgBased on the boiling point of cyclohexanone (155.6 °C) and the increased molecular weight and van der Waals forces from the allyl group.[3]
Melting Point Not availableLikely a liquid at room temperature, similar to other substituted cyclohexenones.
Density ~0.95-1.05 g/mLBased on the density of cyclohexanone (~0.948 g/mL) with an expected increase due to the denser packing of the larger molecule.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone). Sparingly soluble in water.General solubility characteristics of ketones and cyclic organic compounds.

Synthesis of 4-allyl-2-cyclohexenone

The synthesis of 4-allyl-2-cyclohexenone can be approached through several established methodologies for the formation of substituted cyclohexenones. A particularly effective and widely used method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[4][5][6][7][8]

Proposed Synthetic Pathway: Robinson Annulation

A plausible and efficient route to 4-allyl-2-cyclohexenone is the Robinson annulation between a suitable enolate and an α,β-unsaturated ketone. In this case, the reaction would involve the Michael addition of the enolate of a 3-butenyl ketone to methyl vinyl ketone, followed by an intramolecular aldol condensation.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product A 3-Butenyl methyl ketone C Michael Addition (Base-catalyzed) A->C B Methyl vinyl ketone B->C E 1,5-Diketone Intermediate C->E Forms C-C bond D Intramolecular Aldol Condensation (Base-catalyzed) F 4-Allyl-2-cyclohexenone D->F Cyclization & Dehydration E->D

Caption: Proposed Robinson annulation pathway for the synthesis of 4-allyl-2-cyclohexenone.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established Robinson annulation procedures and should be optimized for best results.

Materials:

  • 3-Butenyl methyl ketone

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add 3-butenyl methyl ketone (1.0 equivalent) dropwise to the stirred solution over 30 minutes. Allow the mixture to stir at 0 °C for an additional hour to ensure complete enolate formation.

  • Michael Addition: Add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aldol Condensation and Workup: Upon completion of the Michael addition, heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration. Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-allyl-2-cyclohexenone.

Spectroscopic and Spectrometric Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 4-allyl-2-cyclohexenone in CDCl₃ would exhibit characteristic signals for the protons of the cyclohexenone ring and the allyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2 (vinylic) 5.9 - 6.1d~10
H-3 (vinylic) 6.8 - 7.0dd~10, ~2
H-4 (allylic) 2.5 - 2.7m-
H-5 (aliphatic) 2.2 - 2.4m-
H-6 (aliphatic) 2.3 - 2.5m-
Allyl-Hα 5.6 - 5.8m-
Allyl-Hβ (cis) 5.0 - 5.1d~10
Allyl-Hβ (trans) 5.1 - 5.2d~17
Allyl-Hγ 2.1 - 2.3t~7

Rationale: The vinylic protons H-2 and H-3 are deshielded due to the conjugated system, with H-3 being further downfield due to its β-position relative to the carbonyl group. The allyl group protons will show their characteristic complex splitting pattern.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O) 198 - 202
C-2 (=CH) 128 - 132
C-3 (=CH) 148 - 152
C-4 (CH) 35 - 40
C-5 (CH₂) 30 - 35
C-6 (CH₂) 38 - 43
Allyl-Cα (=CH) 134 - 138
Allyl-Cβ (=CH₂) 116 - 120
Allyl-Cγ (CH₂) 40 - 45

Rationale: The carbonyl carbon (C-1) will be the most downfield signal. The sp² carbons of the cyclohexenone ring and the allyl group will appear in the typical alkene region, with C-3 being deshielded. The sp³ carbons of the ring and the allyl side chain will be found in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by strong absorptions corresponding to the carbonyl and alkene functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O stretch (conjugated) 1665 - 1685Strong
C=C stretch (conjugated) 1600 - 1640Medium to Strong
=C-H stretch (vinylic) 3010 - 3095Medium
C-H stretch (aliphatic) 2850 - 2960Medium

Rationale: The conjugation of the carbonyl group with the double bond lowers the C=O stretching frequency compared to a saturated ketone.[9][10][11] The C=C stretching of the conjugated system and the allyl group will also be prominent.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
136 [M]⁺ (Molecular Ion)
95 [M - C₃H₅]⁺ (Loss of allyl radical)
67 [C₅H₇]⁺ (Retro-Diels-Alder fragmentation)
41 [C₃H₅]⁺ (Allyl cation)

Rationale: The molecular ion peak at m/z 136 would confirm the molecular weight. A prominent peak corresponding to the loss of the allyl group (M-41) is expected. Retro-Diels-Alder fragmentation is a common pathway for cyclohexene derivatives.

Chemical Reactivity and Potential for Drug Development

The chemical reactivity of 4-allyl-2-cyclohexenone is dictated by its two primary functional groups: the α,β-unsaturated ketone and the terminal alkene of the allyl group. This dual reactivity makes it a versatile building block for synthesizing a wide range of complex molecules with potential biological activity.

Reactions at the α,β-Unsaturated Ketone System
  • Michael Addition: The electrophilic β-carbon is susceptible to conjugate addition by a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental for introducing further functionality and building molecular complexity.

  • Diels-Alder Reaction: The electron-deficient double bond of the cyclohexenone can act as a dienophile in [4+2] cycloaddition reactions, providing a powerful method for constructing polycyclic systems.[5][11][12][13][14]

  • Epoxidation and Dihydroxylation: The double bond can undergo oxidation reactions to form epoxides or diols, which are versatile intermediates for further transformations.

Reactions of the Allyl Group
  • Alkene Metathesis: The terminal double bond of the allyl group can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds and the synthesis of more complex structures.

  • Hydroboration-Oxidation: This reaction sequence can be used to convert the terminal alkene into a primary alcohol, providing a handle for further functionalization.

  • Allylic Alkylation: The allylic position is susceptible to deprotonation and subsequent alkylation, offering another avenue for structural modification.[1][15][16]

G cluster_0 Reactivity Pathways A 4-Allyl-2-cyclohexenone B Michael Addition (at C-3) A->B C Diels-Alder Reaction (as dienophile) A->C D Alkene Metathesis (at allyl group) A->D E Hydroboration-Oxidation (at allyl group) A->E

Caption: Key reactivity pathways of 4-allyl-2-cyclohexenone.

Relevance in Drug Discovery

The cyclohexenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][12][13][14][17][18][19][20][21][22][23][24] The presence of the allyl group provides a reactive handle for the synthesis of diverse libraries of compounds for high-throughput screening. The α,β-unsaturated ketone moiety is a known Michael acceptor and can covalently interact with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition. This mechanism is exploited in the design of certain enzyme inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with local exhaust ventilation.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Allyl-2-cyclohexenone is a molecule with significant potential in synthetic and medicinal chemistry. Its rich and tunable reactivity, coupled with the biological relevance of the cyclohexenone core, makes it an attractive starting point for the discovery of new chemical entities with therapeutic potential. While a lack of extensive experimental data necessitates a predictive approach to some of its properties, the foundational principles of organic chemistry provide a robust framework for its synthesis, characterization, and application. This guide has aimed to provide a comprehensive and insightful overview to empower researchers in their exploration of this fascinating molecule.

References

  • Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • 4-allyl-2-cyclohexen-1-one. (2025). ChemSynthesis. Retrieved January 25, 2026, from [Link]

  • Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei. (2023). Phytochemistry, 215, 113797. [Link]

  • Braun, M., Meier, T., Laicher, F., Meletis, P., & Fidan, M. (2008). Asymmetric Allylic Alkylation of Ketone Enolates. Organic Syntheses, 85, 195. [Link]

  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (2023). Current Organic Synthesis, 20(6), 700-713. [Link]

  • Stereoselective allylic alkylation of cyclohexanone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. (2021). New Journal of Chemistry, 45(2), 743-755. [Link]

  • 1H proton nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]

  • 13C nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. (2010). International Journal of Chemistry, 2(2). [Link]

  • Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. (2017). PeerJ, 5, e3527. [Link]

  • Cytotoxic Alkylated Hydroquinone, Phenol, and Cyclohexenone Derivatives from Aspergillus violaceofuscus Gasperini. (2014). Journal of Natural Products, 77(5), 1236-1240. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2018). Juniper Online Journal of Case Studies, 7(3). [Link]

  • The Robinson Annulation Reaction. (2025). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

  • Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini. (2014). Journal of Natural Products, 77(5), 1236-1240. [Link]

  • Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. (2021). European Journal of Pharmaceutical Sciences, 161, 105786. [Link]

  • Synthesis, Antimicrobial, Antioxidant Evaluation and DFT Estimation of Some New Cyclohexenone Derivatives derived from Benzyloxy Chalcones. (2023). Current Organic Synthesis, 20(6), 700-713. [Link]

  • How to Interpret Mass Spectra. (2024, January 25). [Video]. YouTube. [Link]

  • Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Predictive, computational models of ADME properties. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(15), 5767. [Link]

  • Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024). Journal of the Indian Chemical Society, 101(9), 101243. [Link]

  • Alkylation of cyclohexanone enolates. (n.d.). Retrieved January 25, 2026, from [Link]

  • 13C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

  • Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. (2023). Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 423-436. [Link]

  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. (2018). Molecules, 23(10), 2445. [Link]

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  • Intramolecular [2 + 2]‐Photocycloadditions of 6‐Allyl‐2‐cyclohexenones. Formation of Tricyclo[3.3.1.02,7]nonan‐6‐ones and Tricyclo[4.2.1.03,8]nonan‐7‐ones. (1983). Helvetica Chimica Acta, 66(6), 1855-1867. [Link]

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Sources

An In-Depth Technical Guide to 4-(2-Propenyl)-2-cyclohexen-1-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-propenyl)-2-cyclohexen-1-one, a versatile cyclohexenone derivative with significant potential in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and prospective applications in drug development, grounded in established scientific principles.

Introduction: The Strategic Importance of the Cyclohexenone Scaffold

The cyclohexenone ring system is a privileged scaffold in organic chemistry, forming the core of numerous natural products and pharmacologically active molecules. Its inherent reactivity, characterized by the presence of an α,β-unsaturated ketone, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures. 4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one, combines the reactivity of the cyclohexenone core with the synthetic utility of an allyl group, opening avenues for further functionalization and molecular elaboration.

The strategic placement of the allyl group at the 4-position offers a reactive handle for a multitude of cross-coupling reactions, olefin metathesis, and other transformations, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks. This unique structural feature, coupled with the inherent biological potential of the cyclohexenone moiety, positions 4-(2-propenyl)-2-cyclohexen-1-one as a compound of significant interest for researchers in drug discovery and development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of 4-(2-propenyl)-2-cyclohexen-1-one is fundamental to its application in synthetic and medicinal chemistry.

PropertyValueSource
IUPAC Name 4-(2-Propen-1-yl)-2-cyclohexen-1-one
Synonyms 4-Allyl-2-cyclohexen-1-one
CAS Number 4166-61-4[1]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Not available
Boiling Point Not available[1]
Melting Point Not available[1]
Density Not available[1]

The molecular structure, characterized by a six-membered ring containing a ketone, a carbon-carbon double bond in conjugation with the carbonyl group, and an allyl substituent at the 4-position, dictates its reactivity and potential biological interactions.

Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one: A Strategic Approach

The synthesis of substituted cyclohexenones is a well-established field in organic chemistry, with the Robinson annulation being a cornerstone methodology.[2][3][4][5] This powerful reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, allows for the efficient construction of the cyclohexenone ring.[2][4][5]

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of 4-(2-propenyl)-2-cyclohexen-1-one points towards a Robinson annulation strategy. The key is the formation of a 1,5-diketone intermediate through a Michael addition, which then undergoes an intramolecular aldol condensation to form the six-membered ring.[2]

The choice of starting materials is critical for the success of this synthesis. A suitable Michael donor would be a β-keto ester or a diketone that can be selectively deprotonated to form an enolate. The Michael acceptor would be an α,β-unsaturated ketone. For the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, a plausible approach involves the reaction of an allyl-substituted β-dicarbonyl compound with a vinyl ketone.

Proposed Synthetic Workflow: Robinson Annulation

The following proposed workflow outlines a practical approach for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one via a Robinson annulation. This protocol is based on established principles of this reaction and is designed to be a self-validating system.

Caption: Proposed Robinson annulation workflow for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one.

Detailed Experimental Protocol (Proposed)

Materials:

  • Allyl acetoacetate

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Michael Addition:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add allyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add methyl vinyl ketone (1.0 equivalent) dropwise, maintaining the temperature below 5 °C. The addition of methyl vinyl ketone, a reactive Michael acceptor, should be slow to control the exothermic reaction and prevent polymerization.[4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Intramolecular Aldol Condensation and Dehydration:

    • Upon completion of the Michael addition, heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration. This step is crucial for the formation of the cyclohexenone ring.

    • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Work-up and Purification:

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-propenyl)-2-cyclohexen-1-one.

Self-Validation: The purity and identity of the synthesized compound must be confirmed by spectroscopic methods as detailed in the following section. The expected yield for Robinson annulation reactions can vary depending on the specific substrates and reaction conditions, but a successful synthesis should provide the target compound in a moderate to good yield.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclohexenone ring and the allyl group.

  • Vinyl Protons (Cyclohexenone): Two signals in the olefinic region (δ 5.8-7.0 ppm), corresponding to the protons at C-2 and C-3. The proton at C-2 will likely be a doublet of doublets due to coupling with the proton at C-3 and the proton at C-4. The proton at C-3 will be a doublet.

  • Allyl Group Protons:

    • A multiplet in the region of δ 5.6-5.9 ppm for the internal vinyl proton (-CH=CH₂).

    • Two signals in the region of δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

    • A doublet of doublets or a multiplet for the allylic methylene protons (-CH₂-CH=CH₂).

  • Cyclohexenone Ring Protons: Signals for the protons at C-4, C-5, and C-6 will appear in the aliphatic region (δ 1.5-3.0 ppm). The proton at C-4 will be a multiplet due to coupling with the adjacent protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) for the ketone carbonyl carbon (C-1).

  • Olefinic Carbons (Cyclohexenone): Two signals in the region of δ 125-160 ppm for the carbons of the double bond (C-2 and C-3).

  • Olefinic Carbons (Allyl Group): Two signals in the olefinic region for the carbons of the allyl double bond.

  • Aliphatic Carbons: Signals in the aliphatic region (δ 20-50 ppm) for the remaining carbons of the cyclohexenone ring and the allylic methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹ for the α,β-unsaturated ketone.

  • C=C Stretch: A medium absorption band around 1600-1640 cm⁻¹ for the conjugated double bond of the cyclohexenone and the double bond of the allyl group.

  • =C-H Stretch: Absorption bands above 3000 cm⁻¹ for the vinyl C-H bonds.

  • C-H Stretch: Absorption bands below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.19 g/mol ). Fragmentation patterns would be expected to involve loss of the allyl group and other characteristic cleavages of the cyclohexenone ring.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 4-(2-propenyl)-2-cyclohexen-1-one is limited in the available literature, the broader class of cyclohexenone derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] Furthermore, the structural similarity to eugenol (4-allyl-2-methoxyphenol), a well-studied natural compound with known therapeutic effects, suggests potential avenues for investigation.[7][8][9][10][11]

Anticancer Potential

The cyclohexenone scaffold is present in numerous natural products with cytotoxic activity. The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules, such as proteins and DNA, which can lead to cell cycle arrest and apoptosis. Studies on various cancer cell lines have shown that cyclohexenone derivatives can induce cytotoxicity.[1][12][13][14][15][16]

Proposed Experimental Protocol for In Vitro Cytotoxicity Assay:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(2-propenyl)-2-cyclohexen-1-one for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing the in vitro cytotoxicity of 4-(2-propenyl)-2-cyclohexen-1-one.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Eugenol, a structurally related compound, has been shown to possess significant anti-inflammatory properties by modulating various signaling pathways, including the NF-κB pathway, and reducing the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[7][10][17][18][19][20] It is plausible that 4-(2-propenyl)-2-cyclohexen-1-one may exhibit similar activities.

Proposed In Vitro Anti-inflammatory Assays:

  • LPS-stimulated Macrophages: Use a cell line like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Pro-inflammatory Mediators: Quantify the levels of nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

  • Western Blot Analysis: Investigate the effect of the compound on key proteins in inflammatory signaling pathways, such as the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Eugenol and other related natural products have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8][11][21][22][23] The lipophilic nature of these compounds allows them to interact with the cell membranes of microorganisms, leading to increased permeability and cell death.

Proposed Antimicrobial Susceptibility Testing:

  • Microorganisms: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) by serially diluting the compound in a liquid growth medium and inoculating with the test microorganism. The MIC is the lowest concentration that inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Plate aliquots from the wells with no visible growth onto agar plates to determine the lowest concentration that kills the microorganism.

Conclusion and Future Directions

4-(2-Propenyl)-2-cyclohexen-1-one is a molecule of considerable interest, possessing a versatile chemical structure that is amenable to a wide range of synthetic transformations. While specific experimental data for this compound remains to be fully elucidated in the public domain, its structural relationship to the well-established cyclohexenone scaffold and the bioactive natural product eugenol strongly suggests a promising profile for applications in drug discovery and development.

Future research should focus on the development and optimization of a robust and scalable synthesis for this compound. Comprehensive spectroscopic characterization is essential to establish a definitive analytical profile. Furthermore, systematic in vitro and in vivo studies are warranted to explore its potential anticancer, anti-inflammatory, and antimicrobial activities, and to elucidate the underlying mechanisms of action. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

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An In-Depth Technical Guide to 4-(2-Propenyl)-2-cyclohexen-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(2-propenyl)-2-cyclohexen-1-one, a versatile cyclohexenone derivative. While its definitive widespread natural occurrence is not extensively documented, the cyclohexenone scaffold is a ubiquitous motif in a plethora of bioactive natural products, rendering synthetic analogues like 4-(2-propenyl)-2-cyclohexen-1-one of significant interest to researchers in medicinal chemistry and drug development.[1][2] This guide delves into the synthetic strategies for its preparation, its physicochemical properties, and its emerging biological significance, with a particular focus on its role as a key synthetic intermediate.

Introduction to the Cyclohexenone Scaffold

The α,β-unsaturated ketone moiety within a six-membered ring, characteristic of cyclohexenones, is a privileged structure in medicinal chemistry.[1][2] This functional group arrangement is a Michael acceptor, rendering it susceptible to nucleophilic attack, a reactivity that underpins the biological activity of many natural and synthetic compounds.[3] Naturally occurring cyclohexenone derivatives, such as carvotacetones and phorbasins, exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The synthetic accessibility and tunable reactivity of the cyclohexenone core make it an attractive starting point for the development of novel therapeutic agents.

Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one

The construction of the 4-substituted cyclohexenone ring system is a cornerstone of synthetic organic chemistry. Several methodologies have been developed, with the Robinson annulation being a particularly powerful and widely employed strategy.[5][6][7]

The Robinson Annulation: A Classic Approach

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring.[5][7][8] This elegant and efficient process has been instrumental in the synthesis of a vast array of cyclic compounds, including steroids and terpenes.[7][9]

A plausible and efficient synthetic route to 4-(2-propenyl)-2-cyclohexen-1-one involves the Robinson annulation between a suitable 1,3-dicarbonyl compound and methyl vinyl ketone, followed by the introduction of the allyl group. A more direct approach would utilize an appropriately substituted Michael acceptor. A generalized workflow is depicted below:

Robinson_Annulation cluster_0 Robinson Annulation Pathway start Starting Materials: - Allyl-substituted β-ketoester - Methyl vinyl ketone michael Michael Addition (Base-catalyzed) start->michael intermediate 1,5-Diketone Intermediate michael->intermediate Formation of enolate and conjugate addition aldol Intramolecular Aldol Condensation intermediate->aldol Base-catalyzed cyclization dehydration Dehydration aldol->dehydration Elimination of water product 4-(2-Propenyl)-2-cyclohexen-1-one dehydration->product

Caption: Generalized workflow for the synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one via a modified Robinson annulation approach.

Experimental Protocol: A Representative Robinson Annulation

The following is a generalized, illustrative protocol. Specific reagents, solvents, and reaction conditions must be optimized for each specific substrate combination.

  • Enolate Formation: To a solution of an appropriate allyl-substituted β-ketoester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, ethanol), add a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature) under an inert atmosphere (e.g., nitrogen, argon). Stir the mixture for a designated period to ensure complete enolate formation.

  • Michael Addition: Slowly add a solution of methyl vinyl ketone in the same anhydrous solvent to the reaction mixture. The rate of addition should be controlled to manage any exotherm. Allow the reaction to stir until the Michael addition is complete, which can be monitored by thin-layer chromatography (TLC).

  • Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is typically heated to facilitate the intramolecular aldol condensation and subsequent dehydration. In some cases, the addition of an acid or base catalyst may be required to promote these steps.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-(2-propenyl)-2-cyclohexen-1-one.[10]

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 4-substituted cyclohexenones is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Asymmetric synthesis of these compounds can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[11][12][13][14][15]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary is removed.[13]

  • Chiral Catalysts: The use of chiral catalysts, such as proline and its derivatives in asymmetric Robinson annulations, can induce enantioselectivity.[8] Chiral metal complexes can also be employed to catalyze asymmetric conjugate additions.

  • Biocatalysis: Ene-reductases are enzymes that can catalyze the asymmetric reduction of prochiral 2,5-cyclohexadienones to chiral 2-cyclohexenones with high enantiomeric excess.[14][15]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-(2-propenyl)-2-cyclohexen-1-one is essential for its characterization and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 4-(2-Propenyl)-2-cyclohexen-1-one and Related Compounds

Property4-(2-Propenyl)-2-cyclohexen-1-one2-Cyclohexen-1-oneCyclohexene
Molecular Formula C₉H₁₂OC₆H₈OC₆H₁₀
Molecular Weight ( g/mol ) 136.1996.1382.15
Boiling Point (°C) 80 @ 1 Torr[16]16683
Density (g/cm³) ~0.936 (Predicted)[16]0.9930.811
Appearance Likely a colorless to pale yellow liquidColorless liquidColorless liquid

Spectroscopic Characterization:

The structure of 4-(2-propenyl)-2-cyclohexen-1-one can be unequivocally confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexenone ring, the allylic protons, and the protons of the propenyl group. The chemical shifts and coupling constants of the olefinic protons in the cyclohexenone ring are particularly diagnostic.[17][18]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons of the ring and the propenyl group, and the aliphatic carbons of the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the α,β-unsaturated carbonyl group (typically around 1670-1690 cm⁻¹) and characteristic bands for the C=C double bonds.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Biological Activities and Therapeutic Potential

While specific biological activity data for 4-(2-propenyl)-2-cyclohexen-1-one is limited in publicly available literature, the broader class of cyclohexenone derivatives has been extensively investigated for its therapeutic potential.[2][4]

Precursor to Cannabinoid Receptor Agonists

Notably, 4-allyl-2-cyclohexenone is a known intermediate in the synthesis of potent cannabinoid receptor (CB1 and CB2) agonists, such as CP-55,940.[16] Cannabinoid receptors are involved in a wide range of physiological processes, and their modulation has therapeutic implications for pain management, appetite stimulation, and the treatment of neurological disorders.

Cannabinoid_Synthesis cluster_1 Synthetic Pathway to Cannabinoid Agonists start 4-(2-Propenyl)-2-cyclohexen-1-one intermediate_steps Multi-step Chemical Transformations start->intermediate_steps Key Intermediate product Cannabinoid Receptor Agonists (e.g., CP-55,940) intermediate_steps->product Synthesis target CB1 and CB2 Receptors product->target Binding and Activation

Caption: Role of 4-(2-Propenyl)-2-cyclohexen-1-one as a key intermediate in the synthesis of cannabinoid receptor agonists.

Potential as an Anticancer and Anti-inflammatory Agent

Numerous studies have demonstrated the cytotoxic effects of various cyclohexenone derivatives against a range of cancer cell lines.[4] The proposed mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.[4] The Michael acceptor properties of the α,β-unsaturated ketone moiety are believed to be critical for this activity, allowing for covalent modification of key cellular nucleophiles, such as cysteine residues in proteins.

The structural similarity of 4-(2-propenyl)-2-cyclohexen-1-one to other bioactive cyclohexenones suggests that it may also possess anticancer and anti-inflammatory properties. Further investigation into its biological activities is warranted.

Conclusion and Future Directions

4-(2-Propenyl)-2-cyclohexen-1-one is a valuable synthetic building block with significant potential in medicinal chemistry. While its natural occurrence remains to be fully elucidated, its structural relationship to a wide array of bioactive natural products makes it a compelling target for further research. The well-established synthetic routes to the cyclohexenone core, coupled with the potential for asymmetric synthesis, provide a robust platform for the generation of novel analogues with tailored biological activities. Future research should focus on a comprehensive evaluation of the biological profile of 4-(2-propenyl)-2-cyclohexen-1-one and its derivatives, particularly in the areas of oncology, inflammation, and neuroscience, to fully unlock their therapeutic potential.

References

  • ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. Available from: [Link]

  • Organic Chemistry: A Tenth Edition. 23.12 The Robinson Annulation Reaction. Available from: [Link]

  • Processes of Petrochemistry and Oil Refining. DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]

  • SciSpace. An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. Available from: [Link]

  • PMC - NIH. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Available from: [Link]

  • ResearchGate. An Overview on the Robinson Annulation. Available from: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

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  • ResearchGate. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Available from: [Link]

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Methodological & Application

Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring both a reactive α,β-unsaturated ketone and a terminal alkene, provides a valuable scaffold for the construction of complex molecular frameworks. The strategic introduction of the allyl group at the C4 position of the cyclohexenone ring, however, presents a notable synthetic challenge, demanding a regioselective approach. This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, delving into the causal logic behind the experimental choices and offering insights into the underlying reaction mechanisms.

Synthetic Strategy: A Two-Step Approach to Regioselective Allylation

The synthesis of 4-(2-propenyl)-2-cyclohexen-1-one is efficiently achieved through a two-step sequence commencing with the readily available 2-cyclohexen-1-one. The cornerstone of this strategy is the regioselective introduction of the allyl group at the desired C4 position. A direct conjugate addition of an allyl nucleophile to 2-cyclohexen-1-one is often plagued by competing 1,2-addition and over-alkylation. To circumvent these issues, this protocol employs a more controlled and reliable approach: a 1,2-allylation of the ketone followed by a thermally induced[2][2]-sigmatropic rearrangement.

This two-step pathway is outlined below:

  • 1,2-Allylation of 2-Cyclohexen-1-one: The synthesis begins with the treatment of 2-cyclohexen-1-one with an allyl organometallic reagent, such as allylmagnesium bromide. This reaction proceeds via a 1,2-addition to the carbonyl group, yielding the tertiary alcohol, 1-allylcyclohex-2-en-1-ol.

  • Oxy-Cope Rearrangement: The crucial step for installing the allyl group at the C4 position is the thermal oxy-Cope rearrangement of 1-allylcyclohex-2-en-1-ol. This powerful pericyclic reaction proceeds through a concerted, six-membered transition state to furnish the desired 4-(2-propenyl)-2-cyclohexen-1-one with high regioselectivity.

Data Summary

StepReactantsKey Reagents/ConditionsProductExpected YieldPurity
12-Cyclohexen-1-one, Allyl Bromide, MagnesiumDiethyl ether, 0 °C to room temperature1-Allylcyclohex-2-en-1-ol85-95%>95%
21-Allylcyclohex-2-en-1-olToluene, reflux (110 °C)4-(2-Propenyl)-2-cyclohexen-1-one70-80%>98%

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
2-Cyclohexen-1-one≥97%Sigma-Aldrich
Allyl Bromide99%Sigma-Aldrich
Magnesium Turnings99.5%Sigma-Aldrich
Diethyl Ether (anhydrous)≥99.7%Sigma-Aldrich
Toluene (anhydrous)99.8%Sigma-Aldrich
Saturated NH4Cl solutionACS Reagent GradeVarious
Anhydrous MgSO4ACS Reagent GradeVarious
Silica Gel230-400 meshVarious
HexaneACS Reagent GradeVarious
Ethyl AcetateACS Reagent GradeVarious

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Diethyl ether is extremely flammable and should be handled with care, away from ignition sources. Allyl bromide is a lachrymator and toxic; handle with appropriate caution.

Step 1: Synthesis of 1-Allylcyclohex-2-en-1-ol
  • Preparation of Allylmagnesium Bromide:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.43 g, 100 mmol).

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, place a solution of allyl bromide (8.6 mL, 100 mmol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. The reaction can be initiated by gentle warming if necessary.

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • 1,2-Allylation Reaction:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of 2-cyclohexen-1-one (7.7 g, 80 mmol) in 40 mL of anhydrous diethyl ether.

    • Add the 2-cyclohexen-1-one solution dropwise to the cold Grignard reagent over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-allylcyclohex-2-en-1-ol as a pale yellow oil. The crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one via Oxy-Cope Rearrangement
  • Thermal Rearrangement:

    • Place the crude 1-allylcyclohex-2-en-1-ol (approximately 11 g, 80 mmol) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 100 mL of anhydrous toluene to the flask.

    • Heat the solution to reflux (approximately 110 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

    • Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate) to afford the pure 4-(2-propenyl)-2-cyclohexen-1-one as a colorless oil.

Mechanistic Discussion: The Power of the[2][2]-Sigmatropic Rearrangement

The key to the regioselective synthesis of 4-(2-propenyl)-2-cyclohexen-1-one lies in the oxy-Cope rearrangement, a type of[2][2]-sigmatropic rearrangement.[3][4] This concerted, pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state.[5]

In this specific transformation, the C-O bond of the tertiary alcohol, 1-allylcyclohex-2-en-1-ol, is weakened upon heating. Simultaneously, a new C-C bond forms between the terminal carbon of the allyl group and the C4 position of the cyclohexene ring, while the C1-C2 pi bond shifts to C2-C3, and the C3-C4 single bond cleaves. The enol intermediate formed then tautomerizes to the more stable keto form, driving the reaction to completion and yielding the final product. The concerted nature of this rearrangement ensures the high regioselectivity observed.

Visualizations

Synthetic_Workflow start 2-Cyclohexen-1-one intermediate 1-Allylcyclohex-2-en-1-ol start->intermediate 1. AllylMgBr, Et2O 2. H2O workup product 4-(2-Propenyl)-2-cyclohexen-1-one intermediate->product Toluene, Reflux (Oxy-Cope Rearrangement)

Figure 1: Overall synthetic workflow for 4-(2-Propenyl)-2-cyclohexen-1-one.

Oxy_Cope_Mechanism cluster_0 1-Allylcyclohex-2-en-1-ol cluster_1 Chair-like Transition State cluster_2 Enol Intermediate cluster_3 4-(2-Propenyl)-2-cyclohexen-1-one A O-H TS [O-C1-C6-C5-C4-C3'] A->TS B C1 B->A C C2 B->C H C1' B->H D C3 C->D E C4 D->E F C5 E->F G C6 F->G G->B I C2' H->I J C3' I->J K C=O TS->K P Final Product K->P Tautomerization L C4-allyl

Figure 2: Mechanism of the Oxy-Cope rearrangement.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one. By employing a 1,2-allylation followed by a thermally induced oxy-Cope rearrangement, this method offers a high degree of regioselectivity, which is crucial for the synthesis of this valuable intermediate. The provided experimental details and mechanistic insights are intended to equip researchers with the necessary information to successfully implement this synthesis in their own laboratories.

References

  • Organic Syntheses. 2-cyclohexenone. [Link]

  • Organic Syntheses. 2-allylcyclohexanone. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

  • ACS Publications. Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. [Link]

  • NIH National Library of Medicine. Enantioselective Conjugate Allylation of Cyclic Enones. [Link]

  • J-STAGE. Stereospecific Synthesis of Cyclohexenone Acids by[2][2]-Sigmatropic Rearrangement Route. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Organic Syntheses. 1,3-cyclohexadiene. [Link]

  • NIH National Library of Medicine. Asymmetric catalytic[1][2]- or[2][2]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. [Link]

  • ACS Publications. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. [Link]

  • Truong N. Nguyen The May lab Sigmatropic Rearrangements 1. Introduction - A class of concerted pericyclic reactions governed by. [Link]

  • NIH National Library of Medicine. Oxy-Cope, and Siloxy-Cope rearrangement of cis-1-vinylcyclooct-3-en-1-ol. [Link]

Sources

Application Note: A Comprehensive Guide to the Chromatographic Purification of 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexenone, is a versatile bifunctional molecule incorporating both an α,β-unsaturated ketone and an allyl group. This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of organic compounds, from natural products to pharmaceutical agents. The purification of this compound, however, presents a unique set of challenges. The presence of two reactive moieties necessitates a carefully optimized chromatographic method to ensure the isolation of a high-purity product without inducing degradation or isomerization. This application note provides a detailed, field-proven protocol for the purification of 4-(2-propenyl)-2-cyclohexen-1-one using silica gel flash chromatography, grounded in the fundamental principles of chromatographic separation and a thorough understanding of the compound's chemical properties.

Mechanistic Considerations and Pre-Purification Analysis

Analyte Properties and Chromatographic Behavior

4-(2-Propenyl)-2-cyclohexen-1-one is a moderately polar compound due to the presence of the ketone functional group. The conjugated enone system and the allyl group also contribute to its overall electronic properties and potential for interaction with the stationary phase. In normal-phase chromatography, using silica gel as the stationary phase, the separation is primarily governed by polar interactions. The silanol groups (Si-OH) on the surface of the silica gel can form hydrogen bonds with the carbonyl oxygen of the ketone, leading to its retention. The polarity of the mobile phase is a critical parameter that modulates this interaction; a more polar eluent will compete more effectively for the active sites on the silica, thereby reducing the retention of the analyte and increasing its mobility.

Potential for On-Column Reactions and Instability

The acidic nature of standard silica gel can present a challenge for the purification of sensitive compounds.[1] For α,β-unsaturated ketones, there is a potential for isomerization of the double bond, although this is more commonly observed with β,γ-unsaturated systems isomerizing to the more stable α,β-conjugated form.[2] Of greater concern for 4-(2-propenyl)-2-cyclohexen-1-one is the potential for acid-catalyzed reactions involving the allyl group, such as hydration or rearrangement, or even polymerization. Therefore, it is crucial to assess the stability of the compound on silica gel prior to committing to a large-scale purification.

A simple and effective method to evaluate compound stability is two-dimensional thin-layer chromatography (2D TLC). A spot of the crude material is applied to one corner of a TLC plate, which is then developed in a suitable solvent system. After drying, the plate is rotated 90 degrees and developed a second time in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation or isomerization on the silica gel.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal solvent system for the separation of 4-(2-propenyl)-2-cyclohexen-1-one from impurities.

Materials:

  • Silica gel 60 F254 TLC plates

  • Crude 4-(2-propenyl)-2-cyclohexen-1-one

  • A selection of solvents: Hexanes (or Heptane/Petroleum Ether), Ethyl Acetate, Diethyl Ether, Dichloromethane

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

Protocol:

  • Prepare the TLC Chamber: Line the inside of the developing chamber with filter paper and add a shallow layer of the chosen eluent. Close the chamber and allow it to saturate for at least 15 minutes.

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of the crude reaction mixture to the baseline of the TLC plate. It is also advisable to spot the starting materials and any expected major byproducts for comparison. A co-spot, where the crude mixture and a reference standard are spotted on top of each other, can be very informative.

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle any visible spots. Subsequently, stain the plate with a potassium permanganate solution and gently heat with a heat gun to visualize non-UV active compounds.[3] The α,β-unsaturated ketone and the allyl group are both susceptible to oxidation by KMnO₄ and will appear as yellow/brown spots on a purple background.

  • Determine the Retention Factor (Rf): Calculate the Rf value for the desired product and any impurities using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) An ideal Rf for the target compound in flash chromatography is typically between 0.2 and 0.4.

Eluent System Selection:

A common starting point for a compound of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5]

Solvent System (Hexanes:Ethyl Acetate) Expected Observation Next Step
9:1Product has a high Rf (e.g., > 0.6) and is poorly separated from non-polar impurities.Increase the polarity by moving to an 8:2 or 7:3 mixture.
1:1Product has a very low Rf (e.g., < 0.1) or remains at the baseline.Decrease the polarity by trying a 3:1 or 4:1 mixture.
7:3 Product has an Rf of approximately 0.3, with good separation from impurities. This is a promising system for flash chromatography.
Flash Column Chromatography Protocol

Objective: To purify gram-scale quantities of 4-(2-propenyl)-2-cyclohexen-1-one.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Optimal eluent system determined by TLC

  • Collection tubes

  • Air or nitrogen source for pressurization

Protocol:

Column Packing (Dry Packing Method):

  • Secure the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing.

  • Add a layer of sand on top of the silica gel.

  • Carefully add the eluent to the column and use gentle pressure to push it through the silica gel, ensuring no air bubbles are trapped.

Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed using a pipette.

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Carefully add more eluent to the column.

  • Apply gentle pressure to the top of the column to achieve a steady flow rate (a drop rate of about 1-2 drops per second is a good starting point).

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation and Visualization

Chromatographic Data Summary
Parameter Value/Description Rationale/Justification
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar compounds. The high surface area allows for good separation efficiency.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 7:3 v/v)A common and effective eluent system for compounds of this polarity. The ratio can be fine-tuned based on TLC results to achieve optimal separation.[4] Heptane can be used as a less toxic alternative to hexane.
TLC Rf (Target) 0.2 - 0.4This Rf range in TLC typically translates to good elution behavior in flash column chromatography, allowing for efficient separation without excessively long run times.[6]
Visualization UV (254 nm) and KMnO₄ stainThe conjugated enone system allows for UV visualization. The KMnO₄ stain is a general-purpose stain that will react with the alkene and ketone functionalities, ensuring detection.[7]
Sample Loading Dry loadingMinimizes band broadening, especially if the compound has limited solubility in the eluent, leading to better resolution.
Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification crude_sample Crude Sample stability_check 2D TLC Stability Check crude_sample->stability_check Assess Stability tlc_dev TLC Method Development crude_sample->tlc_dev Optimize Eluent column_packing Column Packing tlc_dev->column_packing Inform Protocol sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of 4-(2-propenyl)-2-cyclohexen-1-one.

Logical Relationship of Chromatographic Parameters

Chromatography_Parameters compound_polarity Compound Polarity retention Retention compound_polarity->retention Increases stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->retention Interacts with Polar Groups mobile_phase Mobile Phase (Eluent - Less Polar) mobile_phase->retention Decreases with Increasing Polarity separation Separation Quality retention->separation Differential Retention Leads to Separation

Sources

Application Notes & Protocols: 4-Allyl-2-cyclohexenone as a Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

In the pursuit of stereochemically complex molecules for pharmaceuticals and natural products, the development and application of versatile chiral building blocks are of paramount importance.[1] 4-Allyl-2-cyclohexenone, a scaffold possessing multiple reactive sites and a defined stereocenter, has emerged as a powerful synthon for asymmetric synthesis. This guide provides an in-depth exploration of its preparation, stereocontrolled transformations, and strategic applications. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for researchers, medicinal chemists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of 4-Allyl-2-cyclohexenone

The cyclohexenone framework is a ubiquitous motif in a vast array of biologically active compounds.[2] The strategic introduction of a chiral center at the C4 position, combined with an adjacent allyl group, imbues the 4-allyl-2-cyclohexenone scaffold with a unique combination of functionalities:

  • A Prochiral Enone System: The α,β-unsaturated ketone is primed for a multitude of stereoselective additions, with the C4-substituent directing the facial selectivity of incoming reagents.

  • A Versatile Allyl Group: The terminal olefin serves as a handle for a wide range of transformations, including oxidative cleavage, cross-metathesis, and intramolecular cyclizations, enabling the construction of diverse and complex molecular architectures.

  • A Defined Stereocenter: This chiral center acts as a powerful control element, influencing the stereochemical outcome of reactions at remote positions and allowing for the propagation of chirality throughout the molecule.

This combination makes 4-allyl-2-cyclohexenone an ideal starting point for constructing spirocyclic, fused, and bridged ring systems, which are privileged structures in medicinal chemistry.[3][4]

Asymmetric Synthesis: Accessing the Chiral Building Block

The utility of any chiral building block is predicated on its efficient and highly enantioselective synthesis. Several robust strategies have been developed to access optically pure 4-allyl-2-cyclohexenone and its derivatives.

Biocatalytic Desymmetrization

One of the most elegant approaches is the desymmetrization of a prochiral precursor using enzymes. Ene-reductases, for instance, can selectively reduce one of the two double bonds in a prochiral 4,4-disubstituted-2,5-cyclohexadienone with exceptional enantioselectivity.[5]

Causality: The enzyme's chiral active site creates a highly specific environment that differentiates between the two enantiotopic double bonds of the substrate. This biocatalytic approach often proceeds under mild, aqueous conditions, offering a green and efficient alternative to traditional chemical methods.[5]

G cluster_0 Biocatalytic Desymmetrization Workflow Prochiral Dienone Prochiral Dienone Ene-Reductase Ene-Reductase Prochiral Dienone->Ene-Reductase Substrate Binding Chiral Cyclohexenone Chiral Cyclohexenone Ene-Reductase->Chiral Cyclohexenone Selective Reduction (>99% ee) NADH NADH NADH->Ene-Reductase Cofactor

Caption: Workflow for enzymatic desymmetrization.

Organocatalytic Tandem Reactions

Organocatalysis provides a powerful metal-free strategy for constructing chiral molecules. A tandem conjugate addition-aldol condensation sequence can be employed to build the chiral cyclohexenone core in a single pot with high enantioselectivity.[2][6]

Causality: A chiral amine catalyst (e.g., a diarylprolinol silyl ether) activates a vinylogous ester for enantioselective conjugate addition by a trifluoroborate salt. The resulting chiral enolate is then trapped intramolecularly via an aldol condensation to furnish the δ-substituted cyclohexenone. The stereochemistry is dictated by the chiral catalyst, which shields one face of the intermediate.[7]

CatalystElectrophileNucleophileYield (%)ee (%)Reference
Bisperfluorotoluyl-BINOLDoubly Vinylogous EsterK(p-MeOPh)BF₃8998[2]
Diarylprolinol Silyl Etherα,β-Unsaturated AldehydeNitroalkane7595[8]

Key Stereoselective Transformations and Protocols

Once obtained, the chiral 4-allyl-2-cyclohexenone serves as a versatile platform for further elaboration. The inherent chirality and functionality guide subsequent reactions with a high degree of stereocontrol.

G cluster_reactions Stereoselective Transformations main 4-Allyl-2-cyclohexenone Enone System Allyl Group Ketone enone_rxns Conjugate Addition Epoxidation Diels-Alder main:f1->enone_rxns Diastereoselective allyl_rxns Ozonolysis Cross-Metathesis Pauson-Khand main:f2->allyl_rxns Functionalization ketone_rxns Luche Reduction Grignard Addition main:f3->ketone_rxns Substrate Control

Caption: Reactive sites of 4-allyl-2-cyclohexenone.

Diastereoselective Conjugate Addition to the Enone

The C4-allyl group provides significant steric hindrance, directing the approach of nucleophiles to the opposite face of the enone system in a 1,4-conjugate fashion. This substrate-controlled diastereoselectivity is fundamental to its utility.

Causality: The nucleophile attacks the β-carbon from the face anti to the bulky C4-substituent to minimize A(1,3) strain in the transition state. This principle allows for the predictable installation of a second stereocenter at the C3 position.

Protocol 1: Diastereoselective Michael Addition of a Cuprate

This protocol details the addition of a Gilman cuprate to (R)-4-allyl-2-cyclohexenone to generate a trans-3,4-disubstituted cyclohexanone with high diastereoselectivity.

Materials:

  • (R)-4-allyl-2-cyclohexenone (1.0 eq)

  • Copper(I) iodide (CuI), purified (1.1 eq)

  • Methyllithium (MeLi) in Et₂O (2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Cuprate Formation: Suspend CuI (1.1 eq) in anhydrous THF at -78 °C (acetone/dry ice bath) under argon. Slowly add MeLi solution (2.2 eq) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate (Me₂CuLi). Stir the mixture at -78 °C for 30 minutes.

  • Substrate Addition: Dissolve (R)-4-allyl-2-cyclohexenone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the pre-formed cuprate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (3R,4R)-3-methyl-4-allylcyclohexan-1-one.

Expected Outcome: High yield (>90%) and high diastereoselectivity (dr > 95:5). The stereochemistry can be confirmed by NMR spectroscopy (NOE experiments).

Intramolecular Cyclizations of the Allyl Group

The allyl group is perfectly positioned to participate in intramolecular reactions, leading to the rapid construction of complex polycyclic systems. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is a powerful tool for this purpose.[9][10]

Causality: By tethering an alkyne to the cyclohexenone core, an intramolecular Pauson-Khand reaction can be initiated between the tethered alkyne, the allyl group's alkene, and carbon monoxide. This domino reaction sequence forges two new rings and multiple stereocenters in a single, highly convergent step.[11][12]

Protocol 2: Intramolecular Pauson-Khand Reaction

This protocol outlines the cobalt-mediated cyclization of a substrate derived from 4-allyl-2-cyclohexenone to form a tricyclic cyclopentenone.

Materials:

  • Enyne substrate (prepared from 4-allyl-2-cyclohexenone, 1.0 eq)

  • Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • 4 Å molecular sieves

  • N-Methylmorpholine N-oxide (NMO), anhydrous (4.0 eq)

  • Silica gel

Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under argon, dissolve the enyne substrate (1.0 eq) in anhydrous DCM. Add Co₂(CO)₈ (1.1 eq) in one portion. The solution will turn deep red/brown. Stir at room temperature for 2-4 hours until TLC analysis indicates complete formation of the alkyne-cobalt complex.

  • Initiation of Cyclization: Add anhydrous NMO (4.0 eq) and activated 4 Å molecular sieves to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the cycloaddition can be monitored by TLC. The reaction is typically complete in 12-24 hours. NMO acts as an oxidant to promote the reaction under milder conditions than thermal initiation.

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether or ethyl acetate to remove cobalt residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the tricyclic product.

Expected Outcome: Moderate to good yields (40-70%). The reaction often proceeds with excellent diastereoselectivity, controlled by the stereochemistry of the starting material.

Application in the Total Synthesis of Natural Products

The strategic value of 4-allyl-2-cyclohexenone is best illustrated by its application in the total synthesis of complex molecules. For example, in a formal synthesis of (-)-dysidiolide, a marine-derived sesterterpenoid, a related chiral cyclohexenone building block was employed.[13] A key step involved a highly regioselective and diastereoselective reduction of the enone, controlled by a pre-existing stereocenter analogous to the C4 position. This was followed by an alkylative remote stereoinduction, demonstrating how the initial chirality can effectively control stereochemistry several bonds away.[13]

G cluster_0 Synthetic Strategy Logic Start Chiral 4-Allyl- 2-cyclohexenone Step1 Stereoselective Conjugate Addition Start->Step1 Install C3 stereocenter Step2 Allyl Group Functionalization (e.g., Metathesis) Step1->Step2 Elaborate side chain Step3 Intramolecular Cyclization (e.g., Diels-Alder) Step2->Step3 Construct new rings End Complex Polycyclic Natural Product Step3->End

Caption: Logic flow in natural product synthesis.

Conclusion

4-Allyl-2-cyclohexenone is more than a simple intermediate; it is a chameleonic building block that offers multiple avenues for stereocontrolled synthesis. By understanding the inherent reactivity of its functional groups and the directing influence of its chiral center, chemists can execute complex transformations with high predictability and efficiency. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful tool in the design and execution of syntheses targeting the next generation of pharmaceuticals and bioactive molecules.

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  • Noble chemistry with babita chaudhary. (2021, November 5). Stereospecific Reaction, Stereoselective Reaction, Chemoselective Reaction, Regioselective Reaction. YouTube. [Link]

  • Sree, M. L., et al. (2024). Metal-Free Catalytic Synthesis of N-Allylaminocyclohex-2-enone via α-Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies. ACS Omega. [Link]

  • Taber, D. F., & Sheth, R. B. (2008). Enantioselective Conjugate Allylation of Cyclic Enones. Organic letters, 10(20), 4545–4546. [Link]

  • Probst, D. (n.d.). Synthesis of densely-functionalized multicyclic ring systems from bicyclobutanes. University of Wisconsin-Madison Libraries. [Link]

  • IIT Bombay. (n.d.). Pauson-Khand Reaction. chem.iitb.ac.in. [Link]

  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

  • Enders, D., et al. (2012). Applications of Domino Transformations in Organic Synthesis 2. Domino Reactions: Concepts for Efficient Organic Synthesis, 17-94. [Link]

  • Paquette, L. A., & Earle, M. J. (1996). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. ResearchGate. [Link]

  • Parvulescu, V. I., & Parvulescu, V. (2005). DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. Revue Roumaine de Chimie, 50(11-12), 933-945. [Link]

  • De, S., & Ramachary, D. B. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 118(19), 9478–9530. [Link]

  • Pramanik, M. M. D., & Ghorai, P. (2023). Photochemical domino reaction driven C–H/S–H functionalization of bioactive molecules to access xanthene scaffolds. Organic & Biomolecular Chemistry, 21(1), 118-124. [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

  • Brummond, K. M., & Chen, H. (2005). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. Organic letters, 7(16), 3473–3475. [Link]

  • Wang, Y., & Tan, B. (2018). Biaxially chiral compounds: research and development of synthesis. Chemical Communications, 54(75), 10459-10473. [Link]

  • Brummond, K. M. (2005). The Intermolecular Pauson-Khand Reaction. University of Windsor. [Link]

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Application Notes & Protocols: Strategic Application of 4-(2-Propenyl)-2-cyclohexen-1-one in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings with high stereocontrol.[1][2][3][4] This document provides an in-depth guide to the strategic use of 4-(2-propenyl)-2-cyclohexen-1-one, a uniquely versatile substrate, in both thermally-induced and Lewis acid-catalyzed intramolecular Diels-Alder (IMDA) reactions. We will explore the mechanistic underpinnings, stereochemical control, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development. The resulting tricyclic ketone frameworks are valuable scaffolds for the synthesis of complex natural products and novel pharmaceutical agents.[5][6]

Introduction: The Strategic Value of a Bifunctional Substrate

The [4+2] cycloaddition, or Diels-Alder reaction, facilitates the formation of two carbon-carbon bonds and up to four new stereocenters in a single, concerted step.[7][8][9] The molecule 4-(2-propenyl)-2-cyclohexen-1-one (also known as 4-allyl-2-cyclohexen-1-one) is of particular interest because it contains both a dienophile (the electron-deficient α,β-unsaturated ketone) and a latent diene within its structure. The pendant allyl group, while not a conjugated diene itself, can undergo an in-situ isomerization under reaction conditions to form a reactive 1,3-diene. This sets the stage for a powerful intramolecular Diels-Alder (IMDA) reaction, rapidly building molecular complexity to yield fused polycyclic systems.[10][11]

The ability to control this transformation, particularly its stereochemical outcome, is paramount for its application in target-oriented synthesis. This guide will detail the critical parameters that govern the reaction's efficiency and selectivity.

Mechanistic Landscape: Isomerization, Cyclization, and Stereocontrol

The overall transformation involves two key stages: diene formation and the subsequent cycloaddition. The efficiency and stereochemical outcome are highly dependent on the reaction conditions.

The Prerequisite: Diene Isomerization

The reaction cannot proceed until the terminal allyl group isomerizes into a more stable, conjugated internal diene.[10] This process can be promoted thermally or through catalysis. While multiple isomers are possible, it is typically the (E,E)-diene that is most likely to adopt the necessary s-cis conformation for the cycloaddition to occur.[12]

The Cycloaddition: Frontier Molecular Orbitals and Stereoselectivity

The Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[9]

  • The Endo Rule: In IMDA reactions, the transition state that leads to the endo product is often favored. This preference is attributed to stabilizing secondary orbital interactions between the developing π-system of the forming ring and the activating group on the dienophile (in this case, the carbonyl group).[13][14] The result is a fused ring system where the allylic bridge is syn to the carbonyl-containing ring.

  • Lewis Acid Catalysis: The rate and selectivity of the reaction can be dramatically enhanced by the introduction of a Lewis acid (e.g., BF₃, AlCl₃, TiCl₄).[10][15][16] The Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the dienophile by lowering the energy of its LUMO.[10][17] This enhanced electrophilicity leads to a more asynchronous transition state, often resulting in lower activation barriers and an increased preference for the endo product, even at lower temperatures.[10][12]

cluster_0 Reaction Pathway Start 4-(2-Propenyl)-2- cyclohexen-1-one Diene In-situ Isomerization (Conjugated Diene) Start->Diene Heat or Catalyst TS_Endo Endo Transition State (Favored) Diene->TS_Endo TS_Exo Exo Transition State (Disfavored) Diene->TS_Exo Product_Endo Endo Adduct (Kinetic Product) TS_Endo->Product_Endo Lower Ea Product_Exo Exo Adduct (Thermodynamic Product) TS_Exo->Product_Exo Higher Ea cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Substrate + Anhydrous Solvent under Inert Atmosphere) conditions 2. Apply Conditions (Heat to Reflux OR Cool & Add Lewis Acid) setup->conditions monitor 3. Monitor Progress (TLC / GC-MS) conditions->monitor workup 4. Quench & Work-up (Solvent Removal, Extraction, Drying) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize

Sources

Application Notes and Protocols for the Reactions of 4-Allyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental procedures for the synthesis and subsequent chemical transformations of 4-allyl-2-cyclohexenone, a versatile and pivotal building block in modern organic synthesis. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and the strategic rationale behind experimental choices. Key reactions, including organocuprate conjugate addition and tandem Cope-Nazarov cyclizations, are explored in depth. The protocols are designed to be self-validating, supported by authoritative literature, and presented with clarity to ensure reproducibility and success in the laboratory.

Introduction

4-Allyl-2-cyclohexenone is a bifunctional synthetic intermediate of significant value. Its structure incorporates two key reactive motifs: an α,β-unsaturated ketone (enone) system and an allyl group. This unique combination allows for a diverse array of chemical transformations, enabling the rapid construction of complex molecular architectures. The enone moiety is an excellent Michael acceptor, susceptible to 1,4-conjugate additions, while the allyl group can participate in a variety of pericyclic reactions and transition-metal-catalyzed processes. This dual reactivity makes it a powerful tool for the synthesis of natural products and pharmaceutically active compounds, where the controlled introduction of stereocenters and the formation of new ring systems are paramount. This guide will first detail a robust synthesis of the title compound and then explore some of its most powerful applications in organic synthesis.

Part 1: Synthesis of 4-Allyl-2-cyclohexenone via Reductive Alkylation

A reliable method for preparing 4-substituted cyclohexenones is the Birch reduction-alkylation of methoxybenzene (anisole) derivatives. This process involves the reduction of the aromatic ring to a specific enolate intermediate, which is then trapped by an electrophile (in this case, allyl bromide). Subsequent hydrolysis of the resulting enol ether unmasks the ketone to furnish the desired α,β-unsaturated product.

Mechanism & Rationale

The Birch reduction of anisole using a dissolving metal in liquid ammonia (e.g., Li/NH₃) in the presence of an alcohol proton source generates a specific 1-methoxy-1,4-cyclohexadiene.[1][2] The electron-donating methoxy group directs the reduction pathway. The resulting dienol ether can be deprotonated at the C4 position to form a nucleophilic enolate. This enolate is then regioselectively alkylated by trapping it with allyl bromide. The choice of a dissolving metal reduction is crucial as it sets up the specific isomer required for the C4-alkylation.[3] Finally, mild acidic hydrolysis cleaves the enol ether to reveal the more stable α,β-unsaturated ketone, 4-allyl-2-cyclohexenone.

Experimental Protocol: Synthesis of 4-Allyl-2-cyclohexenone

Materials:

  • Anisole (freshly distilled)

  • Lithium metal or Sodium metal

  • Liquid ammonia (anhydrous)

  • tert-Butanol (anhydrous)

  • Allyl bromide (freshly distilled)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (2 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask, dry ice/acetone condenser, mechanical stirrer, dropping funnel

Procedure:

  • Reaction Setup: Assemble a 1 L three-neck flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Birch Reduction: Condense approximately 400 mL of anhydrous liquid ammonia into the flask at -78 °C. To the stirring ammonia, add 1.1 equivalents of lithium metal in small pieces until a persistent deep blue color is obtained.[4]

  • Substrate Addition: In a separate flask, prepare a solution of anisole (1.0 eq) and tert-butanol (1.1 eq) in 100 mL of anhydrous THF. Add this solution dropwise to the lithium-ammonia solution over 30 minutes. Stir the reaction for 2-3 hours at -78 °C.

  • Alkylation (Enolate Trapping): After the reduction is complete (indicated by the consumption of the blue color, though often excess lithium is used and quenched later), add a solution of allyl bromide (1.2 eq) in 50 mL of anhydrous THF dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly as the ammonia evaporates overnight under a stream of nitrogen.

  • Workup & Hydrolysis: Carefully quench the reaction at 0 °C by the slow addition of water. Add 200 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with water and brine. Concentrate the organic phase under reduced pressure. To the crude dienol ether, add 150 mL of THF and 150 mL of 2 M aqueous HCl. Stir the mixture vigorously at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.[5]

  • Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield 4-allyl-2-cyclohexenone as a colorless oil.

Part 2: Key Reactions of 4-Allyl-2-cyclohexenone

Reaction 1: Copper-Catalyzed 1,4-Conjugate Addition

The 1,4-conjugate addition (or Michael addition) is a cornerstone reaction for α,β-unsaturated carbonyls. While strong nucleophiles like Grignard reagents typically favor 1,2-addition to the carbonyl carbon, the use of organocuprates (Gilman reagents) or copper-catalyzed Grignard additions selectively directs the nucleophile to the β-carbon (C4). This transformation is fundamental for installing alkyl or aryl groups at the β-position of the enone.

The high selectivity for 1,4-addition is attributed to the "softer" nature of organocopper reagents compared to "harder" organolithium or Grignard reagents.[6] The mechanism is thought to involve the formation of a π-complex between the copper reagent and the enone's double bond. This is followed by nucleophilic attack of the alkyl group from copper onto the β-carbon, generating a copper enolate intermediate. This enolate is then protonated during the aqueous workup to yield the final 3-substituted cyclohexanone product. Using a catalytic amount of a copper salt with a more readily available Grignard reagent is an efficient and economical alternative to stoichiometric organocuprates.

Copper_Catalyzed_Addition

Diagram 1: General workflow for copper-catalyzed 1,4-conjugate addition.

This protocol is adapted from a general procedure for the highly enantioselective copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.

Materials:

  • 4-Allyl-2-cyclohexenone (1.0 eq)

  • Copper(I) chloride (CuCl) or Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (0.05 eq)

  • Chiral Diphosphine Ligand (e.g., (R,S)-JosiPhos or (S,S)-TaniaPhos) (0.06 eq)

  • Ethylmagnesium bromide (EtMgBr, ~1.0 M in Et₂O) (1.1-1.2 eq)

  • Diethyl ether (Et₂O, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Schlenk tube, magnetic stirrer, syringes

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add CuCl (0.05 eq) and the chiral ligand (0.06 eq). Add anhydrous Et₂O (to make a ~0.1 M solution with respect to the enone) and stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation: Add 4-allyl-2-cyclohexenone (1.0 eq) to the catalyst mixture. Cool the resulting solution to 0 °C (or lower, e.g., -78 °C, for optimal enantioselectivity, in which case CuBr·SMe₂ is often preferred).

  • Nucleophile Addition: Add the solution of ethylmagnesium bromide (1.2 eq) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, reactions are complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic phase, and extract the aqueous phase with Et₂O (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired 3-ethyl-4-allylcyclohexanone. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Nucleophile (RMgX)LigandTemp (°C)Yield (%)ee (%)
EtMgBrTaniaPhos0>95>96
MeMgBrJosiPhos-20>9594
PhMgBrTaniaPhos090>98
i-PrMgBrJosiPhos-408592
Data is representative and adapted from literature on similar cyclic enone systems.
Reaction 2: Tandem Cope Rearrangement-Nazarov Cyclization

This powerful sequence leverages both functionalities of 4-allyl-2-cyclohexenone to construct complex polycyclic systems. The process is initiated by a 1,2-addition of a vinyl nucleophile to the carbonyl group, creating a divinyl alcohol intermediate. This intermediate is poised to undergo a thermal or acid-catalyzed Cope rearrangement. The product of this rearrangement is a divinyl ketone, which can then undergo a Nazarov cyclization to form a new five-membered ring.

  • 1,2-Addition: A vinyl Grignard or vinyllithium reagent adds to the carbonyl group of 4-allyl-2-cyclohexenone to form a tertiary alcohol. This creates a 1,5-diene system, the required substrate for the Cope rearrangement.

  • Oxy-Cope Rearrangement: Upon heating or treatment with a base (anionic oxy-Cope), the divinyl alcohol undergoes a[3][3]-sigmatropic rearrangement to form an enol or enolate, which tautomerizes to a ketone. This step effectively transfers the allyl group and creates a new divinyl ketone structure.

  • Nazarov Cyclization: The resulting divinyl ketone, when treated with a Lewis acid or protic acid, undergoes a 4π-conrotatory electrocyclization of the pentadienyl cation intermediate.[1] Subsequent elimination of a proton yields a cyclopentenone fused to the original ring system.

Tandem_Reaction

Diagram 2: Logical flow of the tandem Cope-Nazarov reaction sequence.

Materials:

  • 4-Allyl-2-cyclohexenone (1.0 eq)

  • Vinylmagnesium bromide (~1.0 M in THF) (1.2 eq)

  • Potassium hydride (KH) (for anionic oxy-Cope variant)

  • 18-Crown-6 (for anionic oxy-Cope variant)

  • Iron(III) chloride (FeCl₃) or Boron trifluoride etherate (BF₃·OEt₂) (for Nazarov cyclization)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Vinylation: To a solution of 4-allyl-2-cyclohexenone (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with ether, dry, and concentrate to yield the crude divinyl alcohol.

  • Anionic Oxy-Cope Rearrangement: To a suspension of KH (1.5 eq) in anhydrous THF, add the crude divinyl alcohol from the previous step and a catalytic amount of 18-crown-6. Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction, quench carefully with water, and work up as described above to isolate the divinyl ketone intermediate.

  • Nazarov Cyclization: Dissolve the crude divinyl ketone in anhydrous DCM and cool to 0 °C. Add FeCl₃ (1.1 eq) portion-wise. Stir the reaction at 0 °C to room temperature until TLC analysis indicates completion. Quench the reaction with water, separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry, and concentrate.

  • Purification: Purify the final crude product by flash column chromatography to yield the fused bicyclic cyclopentenone.

Conclusion

4-Allyl-2-cyclohexenone stands out as a remarkably adaptable substrate in synthetic chemistry. The protocols and mechanistic discussions provided herein demonstrate its utility in both fundamental and advanced transformations. By leveraging its dual reactivity, chemists can access complex carbocyclic frameworks with high levels of control and efficiency. The ability to perform stereoselective conjugate additions and engage in powerful tandem pericyclic/electrocyclic reactions underscores its importance as a strategic building block for tackling challenges in natural product synthesis and medicinal chemistry.

References

  • Rabideau, P. W.; Marcinow, Z. (1992). The Birch Reduction of Aromatic Compounds. Organic Reactions, 42 , 1-334. [Link]

  • Cope, A. C., et al. (1941). The Introduction of Substituted Vinyl Groups. Journal of the American Chemical Society, 63 (7), 1843–1847. [Link]

  • Stork, G.; Singh, J. (1974). Regiospecific C-4 alkylation of 1-methoxy-1,4-cyclohexadienes. A new synthesis of 4-alkyl-2-cyclohexenones. Journal of the American Chemical Society, 96 (19), 6181-6182. [Link]

  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101 (16), 5834-5838. [Link]

  • Tius, M. A. (2005). Some New Reactions Based on the Nazarov Cyclization. Accounts of Chemical Research, 38 (5), 387-395. [Link]

  • Mander, L. N. (2016). The Birch Reduction. In Comprehensive Organic Synthesis II. Elsevier. [Link]

  • Nazarov, I. N.; Zaretskaya, I. I. (1941). The cyclization of divinyl ketones and their analogs. Izv. Akad. Nauk SSSR, Ser. Khim., 211-224.
  • House, H. O.; Umen, M. J. (1973). The chemistry of carbanions. XXIII. The addition of organocopper reagents to α,β-unsaturated ketones. The Journal of Organic Chemistry, 38 (21), 3893-3901. [Link]

  • Evans, D. A.; Golob, A. M. (1975).[3][3]Sigmatropic rearrangements of 1,5-diene alkoxides. The anionic oxy-Cope rearrangement. Journal of the American Chemical Society, 97 (16), 4765-4766. [Link]

  • Rzepa, H. S. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. [Link]

  • NROChemistry. (2023). Birch Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Frontier, A. J.; Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61 (32), 7577-7606. [Link]

  • Master Organic Chemistry. (2019). The Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Overview of the Synthesis: The Diels-Alder Approach

The synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one, is a critical step in the preparation of various fine chemicals and pharmaceutical intermediates.[1] A robust and widely applicable method for constructing the cyclohexenone ring system is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[2][3][4][5] This approach involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[2][4][5]

In a common synthetic route, a substituted 1,3-diene reacts with an α,β-unsaturated ketone (the dienophile). For the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, a plausible Diels-Alder strategy would involve the reaction of a 1-substituted-1,3-diene with a vinyl ketone derivative, followed by further transformations. However, a more direct and illustrative approach for the purpose of this guide is the reaction between a suitable diene and dienophile that directly furnishes the target scaffold.

Below is a generalized experimental protocol for a hetero-Diels-Alder reaction that can be adapted for the synthesis of similar cyclohexenone derivatives.

Illustrative Experimental Protocol: Diels-Alder Cycloaddition

This protocol outlines the general steps for a Diels-Alder reaction to form a cyclohexenone core. The specific diene and dienophile would be chosen to yield the desired 4-allyl substitution pattern.

  • Reagent Preparation:

    • Ensure the diene and dienophile are pure and dry. Impurities can inhibit the reaction or lead to side products.

    • If using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂), ensure it is handled under anhydrous conditions to prevent deactivation.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and a suitable solvent (e.g., toluene, dichloromethane).

    • If a catalyst is used, it is typically added to the dienophile solution and stirred for a short period before the addition of the diene.

  • Reaction Execution:

    • Slowly add the diene to the solution of the dienophile. The reaction can be exothermic, so controlled addition is crucial.

    • The reaction temperature will vary depending on the reactivity of the substrates. Many Diels-Alder reactions proceed at room temperature, while others may require heating to reflux.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture. If a Lewis acid was used, this is typically done by slowly adding a dilute aqueous acid solution.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel or by vacuum distillation.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue in organic synthesis and can stem from several factors. Let's break down the potential culprits and their remedies.

  • Cause 1: Poor Reactivity of Diene or Dienophile

    • Explanation: The rate of a Diels-Alder reaction is highly dependent on the electronic properties of the reactants. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[4] If both your diene and dienophile are electron-neutral, the reaction may be slow and inefficient.

    • Solution:

      • Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the reaction. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus a better reactant.[4] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂.

      • Solvent Effects: The choice of solvent can influence the reaction rate. While non-polar solvents are common, sometimes polar solvents or even aqueous conditions can enhance the rate through hydrophobic effects.

      • Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be aware that high temperatures can also favor the reverse reaction (retro-Diels-Alder).[5]

  • Cause 2: Unfavorable Equilibrium (Retro-Diels-Alder Reaction)

    • Explanation: The Diels-Alder reaction is reversible.[5] At higher temperatures, the equilibrium can shift back towards the starting materials, especially if the product is sterically hindered.

    • Solution:

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Use a More Reactive Dienophile: A more electron-poor dienophile will lead to a more stable product, shifting the equilibrium forward.

  • Cause 3: Diene Isomerization or Decomposition

    • Explanation: For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation.[2] Some dienes exist predominantly in the more stable s-trans conformation, and the equilibrium may not favor the reactive conformer. Additionally, dienes can be prone to polymerization or decomposition, especially at elevated temperatures.

    • Solution:

      • Use a Cyclic Diene: If the synthetic route allows, using a cyclic diene locks it in the reactive s-cis conformation.

      • Control Temperature: Avoid unnecessarily high temperatures to minimize decomposition.

      • Freshly Purify Reagents: Use freshly distilled or purified diene to remove any polymeric impurities.

ParameterRecommendation for Low YieldRationale
Catalyst Add a Lewis acid (e.g., 0.1-1.0 eq. AlCl₃)Increases electrophilicity of the dienophile.
Temperature Start at room temp; gradually increase if no reactionBalances reaction rate against retro-Diels-Alder.
Solvent Toluene or DichloromethaneCommon solvents for Diels-Alder reactions.
Reagent Purity Use freshly purified diene and dienophilePrevents inhibition and side reactions.

Q2: I am observing multiple products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?

A2: The formation of multiple products is often due to a lack of stereoselectivity or the occurrence of side reactions.

  • Cause 1: Formation of Endo and Exo Isomers

    • Explanation: When a cyclic diene reacts with a dienophile, two diastereomeric products, the endo and exo isomers, can be formed. The endo product is often the kinetic product, favored due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[4]

    • Solution:

      • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the formation of the kinetic endo product. If the exo product is desired, higher temperatures and longer reaction times may favor its formation, assuming the reaction is reversible.

      • Catalyst Choice: The choice of Lewis acid catalyst can influence the endo/exo selectivity.

  • Cause 2: Polymerization of the Diene or Dienophile

    • Explanation: Alkenes, especially activated ones, can undergo polymerization, particularly in the presence of acid catalysts or at elevated temperatures.

    • Solution:

      • Control Temperature: Maintain the lowest effective reaction temperature.

      • Slow Addition: Add the more reactive component (often the diene) slowly to the reaction mixture to keep its instantaneous concentration low.

      • Inhibitors: For highly reactive dienophiles, the addition of a radical inhibitor (like hydroquinone) might be necessary, though this can sometimes interfere with the desired reaction.

  • Cause 3: Rearrangement of the Allyl Group (Claisen or Cope Rearrangement)

    • Explanation: The product, 4-(2-propenyl)-2-cyclohexen-1-one, contains a 1,5-diene-like system, which could potentially undergo a Cope rearrangement under thermal conditions.[8] While less likely for the final product under typical Diels-Alder conditions, if the synthesis involves an intermediate allyl vinyl ether, a Claisen rearrangement could occur.[8][9][10]

    • Solution:

      • Careful Temperature Control: Avoid excessive heating during the reaction and work-up to prevent these thermally induced rearrangements.

Q3: My final product is difficult to purify. What are the best practices for purifying 4-(2-propenyl)-2-cyclohexen-1-one?

A3: Purification is a critical step to obtain a high-purity product. The choice of method depends on the nature of the impurities.

  • Method 1: Column Chromatography

    • Explanation: This is the most common method for purifying products from a complex reaction mixture.

    • Protocol:

      • Stationary Phase: Use silica gel with a suitable particle size (e.g., 230-400 mesh).

      • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system should be determined by TLC analysis.

      • Loading: Load the crude product onto the column in a minimal amount of the mobile phase or a compatible solvent.

      • Elution: Elute the column and collect fractions, monitoring the separation by TLC.

  • Method 2: Vacuum Distillation

    • Explanation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation is an excellent method for purification on a larger scale.[6][7]

    • Protocol:

      • Setup: Use a fractional distillation apparatus under reduced pressure.

      • Conditions: The boiling point of the product will be significantly lower under vacuum. A preliminary small-scale distillation or literature search can help determine the appropriate pressure and temperature.

      • Caution: Be mindful of potential thermal rearrangements if high temperatures are required even under vacuum.

  • Method 3: Acid/Base Washing

    • Explanation: If acidic or basic impurities are present, a liquid-liquid extraction with a dilute base (e.g., NaHCO₃ solution) or acid (e.g., dilute HCl) can remove them during the work-up.

    • Protocol:

      • During the work-up, wash the organic layer with the appropriate aqueous solution.

      • Follow with a water wash and then a brine wash to remove any residual acid or base.

Diagrams of Key Processes

Diels-Alder Reaction Workflow

Diels_Alder_Workflow reagent_prep Reagent Preparation (Diene & Dienophile) reaction_setup Reaction Setup (Solvent, Catalyst) reagent_prep->reaction_setup reaction Diels-Alder Reaction (Temperature Control) reaction_setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure Product purification->product

Caption: A generalized workflow for the Diels-Alder synthesis of 4-(2-propenyl)-2-cyclohexen-1-one.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reactivity Check Reactivity Electron-rich diene? Electron-poor dienophile? start->check_reactivity check_temp Check Temperature Too low for reaction? Too high (retro-DA)? start->check_temp check_purity Check Reagent Purity Diene polymerized? Inhibitors present? start->check_purity add_catalyst Action: Add Lewis Acid check_reactivity:s->add_catalyst if not solution Improved Yield add_catalyst->solution optimize_temp Action: Optimize Temperature check_temp:s->optimize_temp optimize_temp->solution purify_reagents Action: Purify Reagents check_purity:s->purify_reagents purify_reagents->solution

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Tunoori, A. R., White, J. I., & Georg, G. I. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of organic chemistry, 70(23), 9332–9337.
  • ResearchGate. (n.d.). A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-allylcyclohexanone. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of Some Cyclohexene Derivatives by Diels-Alder Reaction. National Journal of Chemistry, 32, 528-536.
  • ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). Method of cyclohexanone purification.
  • Google Patents. (n.d.). Purification of cyclohexanone.
  • Google Patents. (n.d.). Process for producing 2-(cyclohex-1′-enyl)cyclohexanone.
  • Chem-Impex. (n.d.). 4-(2-Propenyl)-2-Cyclohexen-1-One. Retrieved from [Link]

  • American Chemical Society. (n.d.). Some Reactions of Δ2-Cyclohexenone, Including the Synthesis of Bicyclo(2,2,2)-octanedione-2,6. Retrieved from [Link]

  • Bolton, J. L., Turnacliff, W., & Thompson, J. A. (1994). Evidence that 4-allyl-o-quinones spontaneously rearrange to their more electrophilic quinone methides: potential bioactivation mechanism for the hepatocarcinogen safrole. Chemical research in toxicology, 7(3), 443–450.
  • American Chemical Society. (2021, April 15). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Diels-Alder Cycloaddition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 2-allyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021, June 1). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2,4,6,8,10,12-Hexaallyl. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of optically active 4-substituted 2-cyclohexenones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • National Institutes of Health. (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

  • PubMed. (2014, January 20). Construction of the 1,2-dialkenylcyclohexane Framework via Ireland-Claisen Rearrangement and Intramolecular Barbier Reaction: Application to the Synthesis of (±)-Geijerone and a Diastereoisomeric Mixture With Its 5-epimer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 2-allyl-. Retrieved from [Link]

  • PubMed. (n.d.). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

  • YouTube. (2020, March 23). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. Retrieved from [Link]

  • SciSpace. (2021, March 16). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes. Retrieved from [Link]

  • YouTube. (2016, February 3). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. Retrieved from [Link]

  • White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. Retrieved from [Link]

  • SpringerLink. (n.d.). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved from [Link]

Sources

Technical Support Center: 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and process development professionals aiming to enhance the purity of this versatile synthetic intermediate.[1] We will explore the common challenges encountered during its synthesis and purification, offering scientifically grounded solutions to achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-(2-Propenyl)-2-cyclohexen-1-one and what impurities can I expect?

A1: A prevalent synthetic pathway involves the Birch reduction of allyl phenyl ether to form an allyl-substituted dihydroanisole intermediate, which is then hydrolyzed under acidic conditions to yield the target α,β-unsaturated ketone. The Birch reduction uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.[2][3][4]

Common Impurities Include:

  • Starting Material: Unreacted allyl phenyl ether.

  • Over-reduction Products: 4-Allylcyclohexanone (saturated ketone) or 4-propyl-2-cyclohexen-1-one from reduction of the allyl group.

  • Isomers: Positional isomers of the double bonds within the cyclohexene ring, which can form during the acid hydrolysis step.

  • Polymerization/Condensation Products: α,β-Unsaturated ketones can undergo self-condensation (aldol reactions) or polymerization, especially under acidic or basic conditions or at elevated temperatures, leading to high-molecular-weight, often colored, impurities.[5]

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// Nodes Start [label="Allyl Phenyl Ether"]; Intermediate [label="Allyl Dihydroanisole Intermediate"]; Product [label="4-(2-Propenyl)-2-cyclohexen-1-one\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Over-reduction Products\n(e.g., 4-Allylcyclohexanone)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="Isomeric Byproducts", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity4 [label="Condensation/Polymerization\nProducts (Tar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Birch Reduction\n(Na/Li, NH3, EtOH)"]; Intermediate -> Product [label="Acid Hydrolysis\n(e.g., aq. HCl)"]; Start -> Impurity1 [label="Incomplete Reaction", style=dashed]; Intermediate -> Impurity2 [label="Over-reduction", style=dashed]; Product -> Impurity3 [label="Isomerization", style=dashed]; Product -> Impurity4 [label="Heat/Acid/Base", style=dashed]; } } Caption: Synthetic pathway and common impurity sources.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most rapid initial assessment method. Use a silica gel plate and a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being moderately polar, should have an Rf value of approximately 0.3-0.4. Impurities like unreacted starting material will be less polar (higher Rf), while condensation products will be more polar (lower Rf or remain at the baseline). For a more quantitative view, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Q3: My product has a yellow or brown tint. What causes this and how can I remove it?

A3: The color is typically due to small amounts of high-molecular-weight condensation or polymerization byproducts.[5] These impurities are often highly conjugated, causing them to absorb visible light. They can usually be removed by column chromatography or, if the product is thermally stable enough, by vacuum distillation.

Troubleshooting Guides: In-Depth Scenarios

Problem 1: My TLC and GC-MS show multiple closely-eluting spots/peaks near my product.

This issue points to isomeric impurities or structurally similar byproducts that are challenging to separate due to similar polarities.

Causality:

  • Incomplete Hydrolysis: The dihydroanisole intermediate from the Birch reduction can exist as multiple isomers. Incomplete or non-selective hydrolysis can lead to a mixture of cyclohexenone products with varied double bond placements.

  • Double Bond Migration: The α,β-unsaturated system in the product can isomerize to a β,γ-unsaturated system under certain acidic or basic conditions, creating a difficult-to-separate mixture.

Solution Strategy: Optimized Column Chromatography

The key to separating compounds with similar polarities is to maximize the differential interaction with the stationary phase.[6] This is achieved by carefully selecting the mobile and stationary phases.[7]

Protocol: High-Resolution Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm particle size) is typically effective. For very stubborn separations, consider using a smaller particle size silica for higher plate count, though this will increase backpressure.[8]

  • Solvent System Optimization:

    • Initial Screening: Use TLC to test various solvent systems. The goal is to find a system that gives your product an Rf of ~0.25-0.35, maximizing the separation from nearby spots.

    • Polarity Tuning: Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Dichloromethane (DCM) can be a useful component; a Hexane:DCM:Ethyl Acetate ternary mixture provides another dimension for tuning selectivity.[9]

  • Column Packing & Loading:

    • Pack the column using a slurry method to ensure a homogenous bed, which prevents channeling and poor separation.

    • Load the crude product onto the column in a minimal amount of the initial, low-polarity solvent or adsorb it onto a small amount of silica gel ("dry loading"). This ensures a tight starting band.

  • Elution:

    • Begin with a low-polarity mobile phase.

    • If separation is poor, switch to a shallow gradient elution. For example, start with 95:5 Hexane:EtOAc and slowly increase to 90:10 over several column volumes. This can effectively resolve closely-eluting compounds.[8]

  • Fraction Analysis: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

Parameter Recommendation for High Resolution Rationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for moderate polarity compounds.[8]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Start at 95:5)Good starting point for tuning polarity.
Alternative Eluent Hexane:Dichloromethane:Ethyl AcetateTernary system offers enhanced selectivity tuning.
Loading Method Dry LoadingCreates a narrow starting band, improving resolution.
Elution Method Shallow Gradient ElutionImproves separation of compounds with similar Rf values.[8]
Problem 2: My product decomposes upon heating during solvent removal or distillation.

4-(2-Propenyl)-2-cyclohexen-1-one is a thermally sensitive molecule. The conjugated enone system and the allylic protons make it susceptible to polymerization, condensation, and decomposition at elevated temperatures.[10]

Causality:

  • High Temperatures: Standard atmospheric distillation or aggressive heating on a rotary evaporator can provide the activation energy needed for decomposition pathways.

  • Trace Acid/Base: Residual acid or base from the workup can catalyze decomposition and polymerization reactions, especially when heated.

Solution Strategy: High-Vacuum, Short-Path Distillation

To purify a thermally sensitive liquid, the goal is to lower its boiling point to a temperature where decomposition is minimal. This is achieved by significantly reducing the pressure.[11][12][13]

dot graph "Purification_Decision_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Product Analysis\n(TLC/GC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity [label="Are impurities\nthermally stable & non-volatile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckVolatility [label="Is product volatile\nenough for distillation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Distill [label="High Vacuum Distillation\n(Kugelrohr/Short-Path)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; CheckPurity -> CheckVolatility [label="Yes"]; CheckPurity -> Chromatography [label="No (e.g., isomers)"]; CheckVolatility -> Distill [label="Yes"]; CheckVolatility -> Chromatography [label="No"]; Distill -> End; Chromatography -> End; } } Caption: Decision workflow for selecting a purification method.

Protocol: Kugelrohr Distillation

  • Neutralize Crude Product: Before distillation, wash the crude organic extract with a saturated sodium bicarbonate solution, followed by brine, to ensure all acidic residues are removed. Dry thoroughly over anhydrous magnesium sulfate.

  • Apparatus Setup: Use a Kugelrohr or short-path distillation apparatus. This minimizes the distance the vapor travels, reducing condensation holdup and allowing for lower temperatures.

  • High Vacuum: Connect the apparatus to a high-vacuum pump capable of achieving pressures below 1 mmHg (1 Torr). A cold trap between the apparatus and the pump is essential to protect the pump.

  • Heating:

    • Use a heating mantle or oil bath with vigorous stirring of the distilling flask.

    • Increase the temperature slowly. For cyclohexenone derivatives, the boiling point at ~1 mmHg will be significantly lower than the atmospheric boiling point. A literature search or estimation using a nomograph can provide a target temperature. For reference, 2-allylcyclohexanone boils at 86-88°C at 15 mm.[14] The target compound will have a slightly higher boiling point.

  • Collection: Collect the distilled product in a receiving flask cooled with an ice bath to ensure efficient condensation. Collect fractions, monitoring for any changes in appearance or refractive index.

Parameter Standard Distillation High-Vacuum Short-Path Rationale for High-Vacuum
Pressure 760 mmHg (Atmospheric)< 1 mmHgLowers the boiling point significantly, avoiding thermal decomposition.[12]
Temperature High (>200 °C, estimated)Moderate (e.g., 90-120 °C)Operates below the temperature threshold for decomposition/polymerization.[11]
Apparatus Standard distillation setupKugelrohr or Short-PathMinimizes travel distance and surface area, reducing product loss and decomposition.

Final Purity Verification

After purification, it is critical to verify the purity and confirm the structure of 4-(2-Propenyl)-2-cyclohexen-1-one.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. Look for the characteristic signals of the vinyl protons on the cyclohexene ring, the allyl group protons, and the aliphatic ring protons. The integration of these signals should match the expected proton count.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Inject the purified sample to obtain a single, sharp peak on the gas chromatogram. The mass spectrum should show the correct molecular ion peak (M⁺) at m/z = 136.12.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of key functional groups. Expect a strong C=O stretch for the α,β-unsaturated ketone around 1670-1685 cm⁻¹ and a C=C stretch around 1600-1640 cm⁻¹.

By employing these targeted troubleshooting strategies and validation methods, researchers can overcome common purity challenges and obtain high-quality 4-(2-Propenyl)-2-cyclohexen-1-one for their downstream applications.

References

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • Organic Syntheses. Cyclohexanone, 2-allyl-. Organic Syntheses Procedure. [Link]

  • Fraunhofer CBP. High Temperature Vacuum Distillation Plant. Fraunhofer Center for Chemical-Biotechnological Processes. [Link]

  • Lab Tech. (2024). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Lab Tech Org. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). 26.4: Optimization and Column Performance. [Link]

  • Explosions&Fire. (2020). Cubane Episode 3 - Vacuum Distillation for the Ketal? YouTube. [Link]

  • PubChem. Cyclohexanone. National Institutes of Health. [Link]

  • Organic Syntheses. 2-allylcyclohexanone. Organic Syntheses Procedure. [Link]

  • Chemistry For Everyone. (2024). How To Make Column Chromatography More Efficient? YouTube. [Link]

  • ResearchGate. (2009). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. [Link]

  • Organic Syntheses. 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. Organic Syntheses Procedure. [Link]

  • The Journal of Physical Chemistry A. (2018). Thermal Decomposition of 2-Cyclopentenone. [Link]

  • ResearchGate. The Birch Reduction of Aromatic Compounds. [Link]

  • AIP Publishing. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. [Link]

  • Google Patents.
  • Frontiers. (2024). Unlocking efficiency in column chromatography with packed bed supporting inserts. [Link]

  • Science.gov. high-temperature vacuum distillation: Topics. [Link]

  • WSU Chemistry 410. (2021). Vacuum Distillation. YouTube. [Link]

  • Waters Blog. (2020). Choosing the Correct Column for Chromatographic Selectivity. [Link]

  • MDPI. (2019). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. [Link]

  • Google Patents.Process for producing 2-(cyclohex-1'-enyl)cyclohexanone. US20120059193A1.
  • Designer-Drug.com. Notes on Birch-like Reductions. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • L.S.College, Muzaffarpur. (2020). Birch reduction. [Link]

  • ResearchGate. (2001). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. [Link]

  • Khan Academy. (2013). Birch reduction II. YouTube. [Link]

  • Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-propenyl)-2-cyclohexen-1-one, a versatile bifunctional molecule in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use. The unique structure of this compound, featuring both a reactive α,β-unsaturated ketone and a terminal allyl group, presents distinct opportunities and potential complications in synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 4-(2-propenyl)-2-cyclohexen-1-one?

The primary reactive sites are the electrophilic β-carbon of the enone system, which is susceptible to nucleophilic attack in Michael additions, and the enone's double bond acting as a dienophile in Diels-Alder reactions. The terminal double bond of the allyl group can also participate in various olefin reactions, though it is generally less reactive than the electron-deficient enone system under corresponding conditions.

Q2: What are the common synonyms for 4-(2-propenyl)-2-cyclohexen-1-one?

This compound is also commonly referred to as 4-allyl-2-cyclohexen-1-one.[1]

Q3: What are the major applications of this molecule in synthesis?

Due to its dual functionality, 4-(2-propenyl)-2-cyclohexen-1-one is a valuable building block for constructing complex polycyclic and heterocyclic scaffolds. It is frequently employed in Michael additions and Diels-Alder reactions to introduce a six-membered ring with an appended allyl group, which can be further functionalized.[2]

Q4: How should I purify 4-(2-propenyl)-2-cyclohexen-1-one after synthesis or reaction?

Flash column chromatography on silica gel is the most common method for purification. A solvent system of ethyl acetate in hexanes or petroleum ether is typically effective. The polarity of the eluent can be adjusted based on the polarity of the impurities.[3][4] For thermally sensitive products, it is crucial to remove the solvent under reduced pressure at a low temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with 4-(2-propenyl)-2-cyclohexen-1-one.

Issue 1: Low Yield or No Reaction in Michael Additions

Question: I am attempting a Michael addition to 4-(2-propenyl)-2-cyclohexen-1-one, but I am observing low yields of the desired 1,4-adduct or recovering unreacted starting material. What could be the cause?

Answer:

Several factors can contribute to low reactivity in Michael additions. The choice of nucleophile, base, and solvent are all critical for success.

  • Nucleophile Reactivity: "Soft" nucleophiles are generally preferred for 1,4-conjugate addition to enones. These include stabilized enolates (e.g., from malonates), organocuprates (Gilman reagents), thiols, and amines. "Hard" nucleophiles, such as Grignard reagents and organolithiums, have a higher propensity for 1,2-addition to the carbonyl group.[5] If you are using a hard nucleophile and desire the 1,4-adduct, consider converting it to a Gilman reagent by treatment with a copper(I) salt.

  • Base Selection: For enolate-based Michael donors, the choice of base is crucial for generating the nucleophile without promoting side reactions. A base that is too strong or used in excess can lead to polymerization or other undesired reactions of the starting enone. For less acidic Michael donors, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) may be necessary.

  • Solvent Effects: The solvent can influence the reactivity of both the nucleophile and the Michael acceptor. Aprotic polar solvents like THF or DMF are commonly used for Michael additions involving enolates.

Troubleshooting Workflow for Low Michael Addition Yield

start Low Yield in Michael Addition q1 Is the nucleophile 'soft' (e.g., enolate, cuprate, thiol)? start->q1 sol1 Consider using a 'softer' nucleophile or converting a 'hard' nucleophile to a Gilman reagent. q1->sol1 No q2 Is the base appropriate for the pKa of the Michael donor? q1->q2 Yes sol1->q2 sol2 If using a weak base, consider a stronger, non-nucleophilic base (e.g., LDA). Ensure stoichiometry is correct. q2->sol2 No q3 Are you observing 1,2-addition product? q2->q3 Yes sol2->q3 sol3 This indicates the nucleophile is too 'hard'. Switch to a cuprate or a stabilized enolate. q3->sol3 Yes end Improved Yield of 1,4-Adduct q3->end No sol3->end

Caption: Troubleshooting workflow for low-yielding Michael additions.

Issue 2: Competing Side Reactions of the Allyl Group

Question: I am concerned that the allyl group in my starting material is reacting under my experimental conditions. What are the potential side reactions, and how can I avoid them?

Answer:

The terminal double bond of the allyl group can indeed undergo side reactions, particularly under conditions that favor radical processes or in the presence of certain transition metals.

  • Isomerization: Under acidic or basic conditions, or in the presence of transition metal catalysts, the terminal double bond of the allyl group can isomerize to the thermodynamically more stable internal double bond, forming a propenyl group. This can complicate purification and subsequent synthetic steps. To mitigate this, use mild reaction conditions and avoid prolonged exposure to strong acids or bases. If transition metal catalysis is employed, careful selection of the catalyst and ligands is necessary to avoid this side reaction.

  • Intramolecular Reactions: The proximity of the allyl group to the enone system can lead to intramolecular reactions, especially under photochemical conditions, which can result in the formation of tricyclic products.[6] Unless this is the desired transformation, it is best to perform reactions in the absence of UV light.

Issue 3: Low Yield or Poor Selectivity in Diels-Alder Reactions

Question: My Diels-Alder reaction with 4-(2-propenyl)-2-cyclohexen-1-one is giving a low yield of the desired cycloadduct. How can I improve the outcome?

Answer:

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[2] However, its efficiency is highly dependent on the electronic nature of the diene and dienophile, as well as the reaction conditions.

  • Electronic Effects: The enone functionality of 4-(2-propenyl)-2-cyclohexen-1-one makes it an electron-deficient dienophile. Therefore, it will react most efficiently with electron-rich dienes. If you are using an electron-neutral or electron-poor diene, the reaction rate will likely be slow. Consider using a diene with electron-donating groups (e.g., alkoxy or alkyl groups).

  • Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions can often be dramatically improved by the use of a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen of the enone, further lowering the energy of its LUMO and accelerating the reaction with the diene's HOMO. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and SnCl₄.[7] However, be aware that Lewis acids can also promote isomerization of the allyl group, so careful optimization of the catalyst and reaction time is necessary.

  • Thermal Conditions: While many Diels-Alder reactions proceed at room temperature, some require thermal activation. If your reaction is sluggish, consider gentle heating. However, be mindful of the potential for retro-Diels-Alder reactions at very high temperatures.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of 4-(2-propenyl)-2-cyclohexen-1-one (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the electron-rich diene (1.2 equiv) in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 4: Difficulty in Characterization and Purity Assessment

Question: I have isolated my product, but I am having trouble confirming its structure and purity by NMR and other analytical techniques. What should I be looking for?

Answer:

Careful analysis of spectroscopic data is essential for confirming the structure of your product and identifying any impurities.

Expected Spectroscopic Data for 4-(2-Propenyl)-2-cyclohexen-1-one:

Technique Expected Features
¹H NMR - Signals for the vinyl protons of the enone system (typically in the range of 6.0-7.0 ppm). - A multiplet for the vinyl proton of the allyl group (around 5.7-5.9 ppm). - Two doublets of doublets for the terminal vinyl protons of the allyl group (around 5.0-5.2 ppm). - A multiplet for the allylic protons (around 2.3-2.5 ppm). - Signals for the remaining cyclohexenone ring protons.
¹³C NMR - A signal for the carbonyl carbon (around 199 ppm). - Signals for the olefinic carbons of the enone (around 125-150 ppm). - Signals for the olefinic carbons of the allyl group (around 117 and 135 ppm). - Signals for the aliphatic carbons of the ring and allyl group.
FTIR - A strong absorption for the C=O stretch of the conjugated ketone (typically around 1670-1690 cm⁻¹). - A medium absorption for the C=C stretch of the enone (around 1620-1640 cm⁻¹). - Absorptions for the C=C stretch of the terminal alkene (around 1640 cm⁻¹) and the =C-H out-of-plane bending (around 910 and 990 cm⁻¹).

Identifying Impurities:

  • Isomerized Product: The presence of the isomerized propenyl group can be identified in the ¹H NMR spectrum by the appearance of a new set of olefinic signals, typically a doublet and a quartet, and the disappearance of the terminal vinyl proton signals of the allyl group.

  • Starting Materials: Compare the spectra of your product with those of the starting materials to check for any unreacted components.

  • Solvent Residue: Residual solvents from the reaction or purification will appear as characteristic signals in the ¹H NMR spectrum.

Data Interpretation Workflow

start Isolated Product nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ftir Acquire FTIR Spectrum start->ftir q1 Do spectra match expected patterns for the desired product? nmr->q1 q3 Does the FTIR show the expected functional groups? ftir->q3 sol1 Characterization successful. Assess purity. q1->sol1 Yes q2 Are there unexpected signals in the NMR? q1->q2 No end Purity and Structure Confirmed/Identified sol1->end sol2 Compare with starting material and solvent spectra. Look for evidence of isomerization or other side products. q2->sol2 Yes q2->end No sol2->end q3->q1 Yes sol3 Absence of key stretches (e.g., C=O) indicates a different product or decomposition. q3->sol3 No sol3->end

Caption: Workflow for spectroscopic characterization and purity assessment.

References

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  • Organic Syntheses. (n.d.). 2-Cyclohexenone. Organic Syntheses, Coll. Vol. 5, p.288 (1973); Vol. 41, p.10 (1961). [Link]

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  • Organic Syntheses. (n.d.). Cyclohexanone, 2-allyl-. Organic Syntheses, Coll. Vol. 4, p.21 (1963); Vol. 34, p.1 (1954). [Link]

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Technical Support Center: Byproduct Identification in the Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic process. Here, you will find in-depth answers to frequently encountered issues, detailed analytical protocols, and strategies to optimize your reaction conditions for a higher yield of the desired product.

Troubleshooting Guide: Unraveling Unexpected Results

In the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one, the introduction of the allyl group onto the cyclohexenone scaffold can lead to the formation of several isomeric and rearranged byproducts. Understanding the genesis of these impurities is crucial for optimizing your synthetic route and ensuring the purity of your final compound.

Q1: My reaction mixture shows multiple spots on TLC and several peaks in the GC-MS analysis that are close to the expected product. What are the likely byproducts?

A1: The presence of multiple products with similar molecular weights suggests the formation of isomers. In the context of 4-(2-propenyl)-2-cyclohexen-1-one synthesis, the most common byproducts arise from three primary side reactions: Cope rearrangement, Claisen rearrangement (if applicable to your specific route), and Michael addition.

  • Cope Rearrangement Product: This is a thermally induced[1][1]-sigmatropic rearrangement of the 1,5-diene system within the desired product.[2][3] The product of this rearrangement is an isomeric cyclohexenone with a different substitution pattern.

  • Claisen Rearrangement Product: If your synthesis involves an intermediate allyl enol ether, a[1][1]-sigmatropic Claisen rearrangement can occur, leading to a γ,δ-unsaturated carbonyl compound.[2][4]

  • Michael Addition Products: Nucleophiles present in the reaction mixture can add to the α,β-unsaturated system of the cyclohexenone in a 1,4-conjugate addition, known as a Michael addition.[5] This can lead to a variety of byproducts depending on the nucleophiles present.

Below is a summary of the expected molecular weights and potential GC-MS retention time characteristics of the target product and its common byproducts.

CompoundStructureMolecular Weight ( g/mol )Expected GC-MS Retention Time
4-(2-Propenyl)-2-cyclohexen-1-one (Target) 136.19Reference
Cope Rearrangement Product 136.19Similar to target, may co-elute
Claisen Rearrangement Product 136.19May differ from target due to structural changes
Michael Adduct (e.g., with another enolate) >136.19Higher than target
Q2: I suspect a Cope rearrangement is occurring. How can I confirm the presence of the rearranged isomer and how can I minimize its formation?

A2: The Cope rearrangement is a common thermal process for 1,5-dienes and can be a significant side reaction in the synthesis of 4-(2-propenyl)-2-cyclohexen-1-one.[6]

Confirmation of the Cope Rearrangement Product:

The most definitive way to identify the Cope rearrangement product is through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Analysis: The rearranged product will have the same molecular ion peak (m/z = 136) as the desired product. However, the fragmentation pattern may differ slightly due to the altered structure. Look for subtle differences in the relative abundances of fragment ions.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbons in the rearranged product will be distinct from the target molecule. For example, the signals for the vinylic and allylic protons will be in different environments.

Minimizing Cope Rearrangement:

The Cope rearrangement is an equilibrium process, and its extent is influenced by temperature.[2] To minimize its formation:

  • Lower Reaction Temperature: Conduct the allylation and any subsequent steps at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Rapid Work-up and Purification: Once the reaction is complete, promptly work up the reaction mixture and purify the product to avoid prolonged heating, which can drive the equilibrium towards the rearranged product.

  • Anionic Oxy-Cope Rearrangement: In some cases, the oxy-Cope rearrangement, which is a variation of the Cope rearrangement, can be accelerated by the presence of a base.[3][7] Careful control of the reaction pH is therefore important.

Experimental Protocol: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[8]

  • GC Conditions:

    • Column: A non-polar column (e.g., HP-5MS) is a good starting point.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.[9] This will help to separate isomers with similar boiling points.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Logical Workflow for Byproduct Identification

Caption: Workflow for identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q3: What are the characteristic 1H and 13C NMR signals for 4-(2-propenyl)-2-cyclohexen-1-one and its potential Cope rearrangement byproduct?

A3: Distinguishing between the desired product and its Cope rearrangement isomer via NMR relies on careful analysis of the chemical shifts and coupling patterns of the olefinic and allylic protons and carbons.

Expected NMR Data (Illustrative)

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
4-(2-Propenyl)-2-cyclohexen-1-one ~6.8 (dd, H-3), ~5.9 (d, H-2), ~5.8 (m, -CH=CH2), ~5.1 (m, -CH=CH 2), ~2.5-2.0 (m, ring protons and -CH 2-CH=CH2)~200 (C=O), ~150 (C-3), ~128 (C-2), ~135 (-C H=CH2), ~117 (-CH=C H2), ~40 (C-4), ~35 (-C H2-CH=CH2)
Cope Rearrangement Product Olefinic protons will have different chemical shifts and coupling constants due to the new substitution pattern. The signals for the allyl group protons will also shift.The chemical shifts of the sp2 carbons of the ring and the side chain will be different from the target compound.

Note: These are estimated values and may vary depending on the solvent and spectrometer frequency. It is crucial to compare the obtained spectra with literature data for confirmed structures whenever possible.[1][10]

Q4: My synthesis involves the Robinson annulation. What are the common side products in this reaction when using an allyl-substituted ketone?

A4: The Robinson annulation is a powerful tool for forming six-membered rings and involves a Michael addition followed by an intramolecular aldol condensation.[11][12] When using an allyl-substituted ketone, several side reactions can lead to byproducts and lower the yield of the desired annulated product.

  • Polymerization of the Michael Acceptor: The α,β-unsaturated ketone (e.g., methyl vinyl ketone) can polymerize under the reaction conditions.

  • Multiple Michael Additions: The enolate can add to more than one molecule of the Michael acceptor.

  • Competing Aldol Condensations: The intermediate diketone can potentially undergo different intramolecular aldol condensations, leading to different ring sizes.

  • Rearrangement of the Allyl Group: As discussed previously, the allyl group can undergo thermal rearrangements like the Cope rearrangement.

Strategies to Minimize Byproducts in Robinson Annulation:

  • Slow Addition of the Michael Acceptor: Adding the α,β-unsaturated ketone slowly to the reaction mixture can help to minimize its polymerization.

  • Use of a Mannich Base as a Precursor: A Mannich base can be used as a precursor to the α,β-unsaturated ketone, which is generated in situ. This keeps the concentration of the reactive Michael acceptor low.

  • Control of Reaction Temperature: Careful control of the reaction temperature can help to favor the desired intramolecular aldol condensation over competing side reactions.

Reaction Pathway Visualization

RobinsonAnnulation Enolate Allyl-substituted Ketone Enolate Michael_Adduct Michael Adduct (1,5-Diketone) Enolate->Michael_Adduct Michael Addition Byproduct2 Multiple Michael Additions Enolate->Byproduct2 MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Michael_Adduct Byproduct1 Polymerization MVK->Byproduct1 Aldol_Product Intramolecular Aldol Product Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Target 4-(2-Propenyl)-2-cyclohexen-1-one Aldol_Product->Target Dehydration Byproduct3 Cope Rearrangement Target->Byproduct3 Heat

Caption: Key steps and potential side reactions in the Robinson annulation synthesis.

References

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Organic Chemistry Portal. Cope Rearrangement. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • ResearchGate. How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. [Link]

  • Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • PubChem. Cyclopentene, 3-pentyl-. [Link]

  • Smith, A. B., III; Smith, M. K. Evolution of the Total Synthesis of (-)-Okilactomycin Exploiting a Tandem Oxy-Cope Rearrangement/Oxidation, the Petasis-Ferrier Union/Rearrangement and Ring Closing Metathesis. PMC. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]

  • ResearchGate. Cyclohexanone/sulfonated polymer catalyst: a new simple derivatizing procedure for GC-MS determination of 2. [Link]

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  • PubMed. First gas chromatography-mass spectrometry (GC-MS) method for the detection and quantification of 11 trichothecenes and zearalenone in wheat plant-based beverages. [Link]

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Technical Support Center: Overcoming Low Yield in 4-Allyl-2-Cyclohexenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-allyl-2-cyclohexenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this valuable chemical intermediate. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your reaction outcomes.

The synthesis of substituted cyclohexenones is a cornerstone of organic chemistry, often relying on classic transformations like the Robinson annulation.[1][2][3][4][5] However, the introduction of an allyl group at the 4-position presents specific challenges that can lead to a variety of side reactions and purification difficulties, ultimately suppressing the yield of the desired product. This guide provides a structured, question-and-answer approach to diagnose and solve these problems effectively.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a detailed protocol for resolution.

Q1: My overall yield for 4-allyl-2-cyclohexenone is consistently below 40%. What are the most probable causes?

A1: Consistently low yields in this synthesis typically stem from one or more of three primary areas: incomplete conversion, competing side reactions, or significant product loss during workup and purification. The core of this synthesis is the Robinson annulation, a powerful but sensitive sequence involving a Michael addition followed by an intramolecular aldol condensation.[1][3] Each step has its own potential pitfalls.

Probable Causes & Mechanistic Explanation:

  • Inefficient Michael Addition: The initial conjugate addition of a cyclohexanone enolate to a Michael acceptor (e.g., allyl vinyl ketone) may be incomplete. This can be due to an inappropriate choice of base, which fails to generate a sufficient concentration of the enolate, or the base itself reacting with the acceptor.

  • Unwanted Side Reactions: The highly reactive enolates and unsaturated carbonyl compounds are prone to side reactions. The most common issue is polymerization, where the Michael acceptor reacts with itself or the product, forming high-molecular-weight tars. Another possibility is multiple alkylations or competing 1,2-addition instead of the desired 1,4-conjugate addition.[6][7]

  • Failed or Incorrect Aldol Condensation: The intermediate dicarbonyl from the Michael addition may not cyclize efficiently. This can be due to steric hindrance or unfavorable reaction kinetics. The aldol condensation is also reversible, and if the final dehydration to the stable α,β-unsaturated ketone does not occur, the equilibrium may not favor the cyclized product.[8]

  • Purification Losses: 4-allyl-2-cyclohexenone can be sensitive to acidic conditions sometimes found on silica gel, leading to decomposition during chromatography. Its moderate volatility can also lead to loss during solvent removal under high vacuum.

To systematically diagnose the issue, it is critical to analyze the crude reaction mixture by TLC or GC-MS. The presence of starting materials points to incomplete conversion, while a smear of high-molecular-weight compounds indicates polymerization.

Below is a troubleshooting workflow to help identify the root cause.

G cluster_analysis Crude Mixture Analysis cluster_solutions Potential Solutions start Low Yield (<40%) check_crude Analyze Crude Mixture (TLC, GC-MS) start->check_crude starting_material High % of Starting Materials? check_crude->starting_material polymer Polymeric Tar/Baseline Smear? check_crude->polymer intermediate Intermediate Dicarbonyl Present? check_crude->intermediate solution_sm Optimize Michael Addition: - Stronger/Non-nucleophilic Base (LDA, KHMDS) - Lower Temperature (-78 °C) - Slower Reagent Addition starting_material->solution_sm Yes solution_poly Minimize Polymerization: - Lower Reaction Temperature - High Dilution - Use a Mannich Base Precursor polymer->solution_poly Yes solution_inter Promote Aldol Condensation: - Adjust Base/Acid Catalyst for Cyclization - Increase Temperature After Michael Addition - Use a Dean-Stark Trap to Remove Water intermediate->solution_inter Yes

Caption: Troubleshooting workflow for low-yield synthesis.

Q2: My reaction flask is full of a dark, tar-like substance, making workup impossible. What is this and how can I prevent it?

A2: The formation of a dark, intractable tar is a classic sign of uncontrolled polymerization of the α,β-unsaturated ketone (the Michael acceptor) or the product itself. These compounds are electron-deficient and highly susceptible to anionic polymerization, which can be initiated by the strong bases used to generate the enolate.

Causality:

  • Base-Initiated Polymerization: The base can directly attack the Michael acceptor, initiating a chain reaction.

  • High Local Concentration: Adding the Michael acceptor too quickly creates localized areas of high concentration, promoting self-reaction over the desired reaction with the cyclohexanone enolate.

  • Elevated Temperature: Higher temperatures increase the rate of all reactions, including the undesirable polymerization pathway.

Preventative Protocols:

  • Controlled Reagent Addition: Add the Michael acceptor (e.g., allyl vinyl ketone) dropwise via a syringe pump to a cooled (−78 °C) solution of the pre-formed ketone enolate. This maintains a low steady-state concentration of the acceptor, favoring the bimolecular reaction over polymerization.

  • Use of a Mannich Base Precursor: A common and highly effective strategy is to use a precursor that generates the α,β-unsaturated ketone in situ. For example, a β-aminoketone (a Mannich base) can be treated with a methylating agent and then subjected to elimination under the reaction conditions. This slow, controlled generation of the reactive species dramatically reduces polymerization.

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M) can disfavor the polymerization side reactions.

Q3: I am struggling with product purification. Column chromatography results in significant product loss and smeared fractions. What is a better method?

A3: Standard silica gel chromatography can be problematic for α,β-unsaturated ketones. The slightly acidic nature of silica can catalyze decomposition or isomerization. Furthermore, closely related byproducts can make separation difficult.

Optimized Purification Protocol:

  • Aqueous Workup: After quenching the reaction (e.g., with saturated aq. NH₄Cl), perform a standard liquid-liquid extraction with a non-polar solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and then brine to remove inorganic salts.[9]

  • Acid/Base Removal: A wash with dilute acid (e.g., 1% HCl) can remove basic impurities, and a subsequent wash with dilute base (e.g., 5% NaHCO₃) can remove acidic byproducts. Be cautious, as the product may be sensitive.

  • Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been deactivated. This can be done by preparing a slurry of silica gel in your eluent system containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.

  • Vacuum Distillation: For larger scales, vacuum distillation can be an excellent purification method for 4-allyl-2-cyclohexenone, provided it is thermally stable under the required conditions.[10] This avoids contact with silica gel entirely. A short-path distillation apparatus (like a Kugelrohr) is often ideal for minimizing thermal stress.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of 4-allyl-2-cyclohexenone, and what are the key intermediates?

A1: The most common and robust method is the Robinson annulation . This reaction sequence brilliantly combines two fundamental transformations to build the cyclohexenone ring onto an existing ketone.[4][5]

The process consists of two main stages:

  • Michael Addition: A cyclohexanone is deprotonated with a base to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor, in this case, an allyl-containing one like allyl vinyl ketone). This forms a new carbon-carbon bond and creates a 1,5-dicarbonyl intermediate.[3]

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base (or sometimes acid), undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. This is followed by a dehydration (elimination of water) step, which is driven by the formation of the highly stable, conjugated enone system of the final product.[1][11]

Robinson_Annulation cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate Base EnolateAllyl_Vinyl_Ketone EnolateAllyl_Vinyl_Ketone Michael_Adduct Michael_Adduct EnolateAllyl_Vinyl_Ketone->Michael_Adduct 1,4-Addition 1,5-Dicarbonyl 1,5-Dicarbonyl Michael_Adduct->1,5-Dicarbonyl Protonation Cyclized_Intermediate Cyclized_Intermediate 1,5-Dicarbonyl->Cyclized_Intermediate Base (Intramolecular Aldol) 4-allyl-2-cyclohexenone 4-allyl-2-cyclohexenone Cyclized_Intermediate->4-allyl-2-cyclohexenone -H₂O (Dehydration) Allyl_Vinyl_Ketone Allyl_Vinyl_Ketone

Caption: Key stages of the Robinson annulation pathway.

Q2: How do key reaction parameters—base, solvent, and temperature—critically impact the yield?

A2: The interplay of these three parameters is crucial for maximizing yield by promoting the desired reaction pathway while suppressing side reactions.

ParameterEffect on Reaction & YieldRecommended Conditions & Rationale
Base The choice of base determines the enolate concentration and regioselectivity. Strong, non-nucleophilic bases (e.g., LDA, KHMDS) favor rapid, irreversible formation of the kinetic enolate. Weaker bases (e.g., NaOH, KOH) establish an equilibrium and can lead to side reactions like Claisen-Schmidt condensation.[12][13]LDA or KHMDS: For regiocontrol and minimizing self-condensation. NaOEt in EtOH: A classic choice for thermodynamic control, but can lead to mixtures and side reactions. The base must be used in stoichiometric amounts if its conjugate acid is not strong enough to protonate the final enolate product.[14][15][16]
Solvent The solvent must solubilize the reagents and intermediates. Polar aprotic solvents (e.g., THF, DME) are excellent for reactions involving pre-formed enolates with counterions like Li⁺. Protic solvents (e.g., ethanol, methanol) can participate in the reaction, leading to proton exchange and potentially lower selectivity.THF or DME: Ideal for reactions with strong, non-nucleophilic bases at low temperatures. Ethanol: Often used in classic Robinson annulations with alkoxide bases.
Temperature Temperature controls the reaction kinetics. Low temperatures (−78 °C to 0 °C) are often essential to control enolate formation (kinetic vs. thermodynamic), prevent polymerization, and improve selectivity. Higher temperatures may be required to drive the final dehydration step of the aldol condensation.-78 °C for Michael Addition: To ensure selectivity and prevent polymerization. Room Temp to Reflux for Aldol Condensation: Often, the reaction is warmed after the Michael addition is complete to facilitate cyclization and dehydration.
Q3: Are there viable alternative synthetic routes to 4-allyl-2-cyclohexenone that might offer higher yields?

A3: Yes, while the Robinson annulation is a workhorse, other methods can be advantageous depending on the available starting materials and desired scale.

  • Direct Allylation of a Cyclohexenone Precursor: One could start with a pre-formed cyclohexenone derivative, such as 4-carboxy-2-cyclohexenone, and introduce the allyl group via a nucleophilic substitution or a coupling reaction, followed by decarboxylation.

  • Palladium-Catalyzed Allylation: Modern methods might involve the palladium-catalyzed asymmetric allylic alkylation of a cyclohexanone enolate.[9] This approach can offer excellent control over stereochemistry, which is a significant advantage for pharmaceutical applications.

  • Diels-Alder Reaction: A [4+2] cycloaddition between a diene bearing an allyl group and a suitable dienophile could construct the cyclohexene ring, which would then be converted to the cyclohexenone through functional group manipulations.[17]

References

  • Danishefsky, S.; Kitahara, T. (1974). A Useful Diene for the Diels–Alder Reaction. J. Am. Chem. Soc., 96(25), 7807–7808. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Hayashi, Y., et al. (2012). Stereoconvergent route to chiral cyclohexenone building blocks: Formal synthesis of (-)-dysidiolide. Org. Biomol. Chem., 10, 8609–8615. [Link]

  • Organic Syntheses. (1961). Cyclohexanone, 2-allyl-. Org. Synth., 41, 10. [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • MacMillan, D. W. C., et al. (2005). Synthesis of Optically Active 4-substituted 2-cyclohexenones. J. Am. Chem. Soc.[Link]

  • Google Patents. (1976).
  • ResearchGate. (2018). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions. [Link]

  • Neliti. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

  • Pearson. (2024). Robinson annulations. [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/le-milady-standard-esthetics-fundamentals-12th-edition-ebook/p/9780357874911.html]([Link] cosmetology/le-milady-standard-esthetics-fundamentals-12th-edition-ebook/p/9780357874911.html)

  • Organic Syntheses. (2009). (S)-(-)-2-Allylcyclohexanone. Org. Synth., 86, 328. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • ResearchGate. (2012). Can anybody suggest how to synthesize alpha, beta- unsaturated ketone from aliphatic ketone? [Link]

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. [Link]

  • Total Synthesis. Robinson Annulation Mechanism & Examples. [Link]

  • Study.com. Alpha Beta Unsaturated Ketone: Formation & Reduction. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

  • ResearchGate. (2018). Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions. [Link]

  • Pearson. Claisen-Schmidt Condensation. [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/le-milady-standard-esthetics-fundamentals-12th-edition-ebook/p/9780357874911.html]([Link] cosmetology/le-milady-standard-esthetics-fundamentals-12th-edition-ebook/p/9780357874911.html)

  • Organic Chemistry II - OER. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • JoVE. (2025). Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization of 4-(2-Propenyl)-2-cyclohexen-1-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural elucidation.

Introduction: The Structural Significance of 4-(2-Propenyl)-2-cyclohexen-1-one

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one, is a valuable synthetic intermediate. Its structure combines an α,β-unsaturated ketone with an appended allyl group, offering multiple reactive sites for organic synthesis. The cyclohexenone moiety is a common scaffold in biologically active natural products, and the allyl group provides a handle for various chemical transformations. Accurate structural verification is paramount before its use in complex synthetic pathways, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will detail the comprehensive NMR analysis of this compound, comparing predicted spectral data with that of the parent 2-cyclohexen-1-one to highlight the influence of the allyl substituent.

Experimental Design and Rationale

The complete structural assignment of 4-(2-Propenyl)-2-cyclohexen-1-one requires a suite of NMR experiments. A standard approach involves one-dimensional (1D) ¹H and ¹³C NMR for an initial overview of the proton and carbon environments, followed by two-dimensional (2D) techniques to establish connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg in ~0.6 mL CDCl3 prep2 Filter into NMR tube prep1->prep2 acq1 1H NMR prep2->acq1 acq2 13C NMR acq1->acq2 acq3 COSY acq2->acq3 acq4 HSQC acq3->acq4 acq5 HMBC acq4->acq5 an1 Assign Signals acq5->an1 an2 Determine Connectivity an1->an2 an3 Confirm Structure an2->an3

Caption: General workflow for NMR characterization.

Protocol 1: NMR Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Sample Weighing: Accurately weigh 5-10 mg of 4-(2-Propenyl)-2-cyclohexen-1-one for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it is a versatile solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is well-separated from the expected signals of the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm. However, for routine characterization, referencing to the residual solvent peak is sufficient.

Data Interpretation and Comparison

Due to the unavailability of a publicly accessible, peer-reviewed spectrum of 4-(2-Propenyl)-2-cyclohexen-1-one, the following data is a detailed prediction based on the known spectra of 2-cyclohexen-1-one and established substituent effects.

¹H NMR Spectroscopy: A Comparative Analysis

The introduction of the allyl group at the C4 position is expected to induce significant changes in the ¹H NMR spectrum compared to the parent 2-cyclohexen-1-one.

Proton 2-Cyclohexen-1-one Chemical Shift (ppm) Predicted 4-(2-Propenyl)-2-cyclohexen-1-one Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H2~6.01~6.05ddJ = 10.3, 2.0
H3~7.03~7.00dtJ = 10.3, 4.2
H4~2.43~2.60m-
H5~2.03~2.10 (ax), ~2.35 (eq)m-
H6~2.37~2.45m-
H1'-~2.30tJ = 7.0
H2'-~5.80ddtJ = 17.0, 10.0, 7.0
H3'a-~5.15dJ = 17.0
H3'b-~5.10dJ = 10.0

Data for 2-Cyclohexen-1-one is sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Causality of Chemical Shift and Multiplicity Predictions:

  • H2 and H3: The chemical shifts of the vinylic protons are expected to be largely unaffected by the C4 substituent. H2 will appear as a doublet of doublets due to coupling with H3 and the allylic H4. H3 will be a doublet of triplets, coupling to H2 and the two protons at C4.

  • H4: The introduction of the bulky allyl group will likely deshield H4 slightly. It will be a complex multiplet due to coupling with H3, the two H5 protons, and the two H1' protons.

  • H5 and H6: These methylene protons will experience minor shifts. The diastereotopic nature of the H5 protons may lead to two distinct multiplets.

  • Allyl Group (H1', H2', H3'):

    • H1': The methylene protons adjacent to the ring will be in the allylic region and will appear as a triplet due to coupling with H2'.

    • H2': This vinylic proton will be a complex multiplet (doublet of doublet of triplets) due to coupling with the two H1' protons and the two terminal vinylic protons (H3'a and H3'b).

    • H3'a and H3'b: These terminal vinylic protons will be distinct, showing characteristic geminal, cis, and trans couplings to H2'.

¹³C NMR Spectroscopy: A Clearer Picture

¹³C NMR provides a less complex view, with each unique carbon environment typically giving a single peak.

Carbon 2-Cyclohexen-1-one Chemical Shift (ppm) Predicted 4-(2-Propenyl)-2-cyclohexen-1-one Chemical Shift (ppm)
C1 (C=O)~199.0~199.5
C2 (=CH)~129.5~130.0
C3 (=CH)~150.0~149.0
C4 (CH)~38.0~45.0
C5 (CH₂)~22.5~30.0
C6 (CH₂)~26.0~35.0
C1' (CH₂)-~38.0
C2' (=CH)-~135.0
C3' (=CH₂)-~117.0

Data for 2-Cyclohexen-1-one is sourced from the Spectral Database for Organic Compounds (SDBS).[1][2]

Rationale for ¹³C Chemical Shift Predictions:

  • C1, C2, C3: The carbonyl and vinylic carbons are expected to show minimal changes.

  • C4: The substitution at C4 will cause a significant downfield shift (the α-effect).

  • C5 and C6: These carbons will also experience a downfield shift due to the β and γ-effects of the allyl group.

  • Allyl Group (C1', C2', C3'): The chemical shifts for the allyl group carbons are predicted based on typical values for this functional group.

Unambiguous Structure Confirmation with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR techniques are essential for irrefutable structural proof.

COSY (Correlation Spectroscopy)

This experiment reveals proton-proton couplings, typically over two to three bonds.

Caption: Key COSY correlations for structural elucidation.

A COSY spectrum would show cross-peaks connecting:

  • H2 with H3.

  • H3 with H4.

  • H4 with H5 and H1'.

  • H5 with H6.

  • H1' with H2'.

  • H2' with H3'.

These correlations would allow for the unambiguous tracing of the proton connectivity throughout the entire molecule, confirming the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons with their directly attached carbons.

G cluster_protons cluster_carbons H2 H2 C2 C2 H2->C2 H3 H3 C3 C3 H3->C3 H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 H1_prime H1' C1_prime C1' H1_prime->C1_prime H2_prime H2' C2_prime C2' H2_prime->C2_prime H3_prime H3' C3_prime C3' H3_prime->C3_prime

Caption: Expected HSQC correlations (one-bond C-H).

This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at ~6.05 ppm (H2) would show a correlation to the carbon at ~130.0 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.

Key Expected HMBC Correlations:

  • H2 to C4 and C1 (C=O)

  • H3 to C1 (C=O) and C5

  • H1' to C3 , C4 , C5 , and C2'

  • H2' to C4 and C3'

  • H3' to C1' and C2'

The correlation from the allyl protons (H1', H2', H3') to the carbons of the cyclohexenone ring would definitively establish the point of attachment of the allyl group at C4.

Conclusion

The comprehensive NMR characterization of 4-(2-Propenyl)-2-cyclohexen-1-one relies on a synergistic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide initial assignments, COSY, HSQC, and HMBC experiments are indispensable for the unambiguous confirmation of the molecular structure. The predicted spectral data, when compared to the parent 2-cyclohexen-1-one, clearly illustrates the electronic and steric effects of the C4-allyl substituent. This detailed analysis serves as a robust protocol for the structural verification of this important synthetic intermediate, ensuring its identity and purity for subsequent applications in research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Chem-Impex. 4-(2-Propenyl)-2-Cyclohexen-1-One. [Link]

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X-ray crystallography of 4-(2-Propenyl)-2-cyclohexen-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the X-ray Crystallography of 4-(2-Propenyl)-2-cyclohexen-1-one Derivatives: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-propenyl)-2-cyclohexen-1-one scaffold is a versatile building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials.[1] Its inherent reactivity and stereochemical complexity make a thorough understanding of its three-dimensional structure paramount for rational drug design and the prediction of material properties. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state, providing invaluable insights into molecular conformation, packing, and intermolecular interactions. This guide offers a holistic approach to the X-ray crystallographic analysis of 4-(2-propenyl)-2-cyclohexen-1-one derivatives. In the absence of extensive publicly available crystal structures for this specific class of compounds, this document serves as a comprehensive manual, detailing synthetic strategies, robust protocols for crystal growth and X-ray diffraction, and the fundamental principles of conformational analysis critical for interpreting the resulting structural data.

Introduction: The Significance of the 4-Allyl-2-cyclohexen-1-one Motif

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one, is a key intermediate in the synthesis of a variety of complex organic molecules. Its structure features a reactive α,β-unsaturated ketone system, a chiral center at the C4 position, and a flexible allyl group, all of which contribute to its utility in synthetic chemistry. Notably, this scaffold is a precursor in the preparation of cannabinoid receptor agonists, highlighting its relevance in medicinal chemistry. The precise spatial arrangement of substituents on the cyclohexenone ring dictates the molecule's interaction with biological targets and its physical properties in materials. Therefore, X-ray crystallography is an indispensable tool for unambiguously determining its solid-state conformation and stereochemistry.

Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one and its Derivatives

The journey to a crystal structure begins with the synthesis of the target compound. Several synthetic routes to cyclohexenone derivatives have been reported, often involving cyclization or dehydrogenation reactions. A common approach involves the Robinson annulation or related Michael addition-aldol condensation sequences. The introduction of the 4-allyl group can be achieved through various alkylation methods.

Below is a generalized synthetic workflow for obtaining substituted 4-(2-propenyl)-2-cyclohexen-1-one derivatives, which can then be subjected to crystallographic studies.

Synthesis_Workflow start Starting Materials (e.g., substituted cyclohexanone) step1 Enolate Formation start->step1 Base step2 Allylation (e.g., with allyl bromide) step1->step2 Allyl halide step3 Introduction of Unsaturation (e.g., α,β-dehydrogenation) step2->step3 step4 Optional Derivatization (e.g., substitution at other positions) step3->step4 Further reactions purification Purification (e.g., chromatography, recrystallization) step3->purification step4->purification product Target 4-(2-Propenyl)-2-cyclohexen-1-one Derivative purification->product

Caption: Generalized synthetic workflow for 4-(2-propenyl)-2-cyclohexen-1-one derivatives.

Comparative Conformational Analysis: Theoretical Framework

The six-membered ring of cyclohexenone derivatives is not planar and can adopt several conformations. Understanding these conformations is crucial for interpreting the results of an X-ray diffraction experiment. The most stable conformation of a substituted cyclohexane is typically a chair form, which minimizes both angle strain and torsional strain.

For a 4-substituted cyclohexenone, the substituent at the C4 position can be either in an axial or an equatorial position. The relative stability of these two conformers is determined by steric interactions.

  • Equatorial Substituents: Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance with other axial atoms on the ring. This is particularly true for 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

  • Axial Substituents: Smaller substituents or those that can engage in favorable intramolecular interactions might be found in the axial position.

The presence of the double bond in the cyclohexenone ring flattens the portion of the ring containing the sp2-hybridized carbons, leading to a half-chair or sofa conformation. The interplay of these conformational preferences with the electronic effects of the substituents will ultimately determine the observed solid-state structure.

Conformational_Isomers cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Allyl group in axial position (Potentially higher energy) axial_interaction 1,3-Diaxial Interactions equatorial Allyl group in equatorial position (Generally more stable) axial->equatorial Ring Flip equatorial_interaction Minimized Steric Strain Xray_Workflow crystal High-Quality Single Crystal mounting Mount Crystal on Goniometer Head crystal->mounting diffractometer Place in X-ray Diffractometer mounting->diffractometer data_collection Data Collection (Rotation method, varying ω and φ angles) diffractometer->data_collection processing Data Processing (Integration, scaling, and absorption correction) data_collection->processing structure_solution Structure Solution (Direct methods or Patterson methods) processing->structure_solution refinement Structure Refinement (Least-squares refinement) structure_solution->refinement validation Structure Validation (CheckCIF, PLATON) refinement->validation cif Final Crystallographic Information File (CIF) validation->cif

Sources

A Comparative Analysis of the Reactivity of 4-(2-Propenyl)-2-cyclohexen-1-one and Structurally Related Enones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, α,β-unsaturated ketones, or enones, are cornerstone building blocks, prized for their dual reactivity. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a diverse range of transformations, making them indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth comparative analysis of the reactivity of 4-(2-Propenyl)-2-cyclohexen-1-one , also known as 4-allyl-2-cyclohexen-1-one, a versatile intermediate in its own right.[1][2]

To contextualize its chemical behavior, we will compare it against a panel of structurally similar and widely utilized cyclohexenones: the parent 2-Cyclohexen-1-one , and the naturally derived terpenoids (R)-(-)-Carvone and (R)-(+)-Pulegone . This comparison will be framed around the core principles of steric and electronic effects, offering researchers and drug development professionals a predictive framework for synthetic planning. We will delve into key reaction classes, including conjugate additions, cycloadditions, and reductions, supported by mechanistic insights and experimental considerations.

Theoretical Framework: Unpacking Enone Reactivity

The reactivity of an α,β-unsaturated carbonyl compound is governed by the electronic interplay between the alkene and the carbonyl group. Resonance delocalization renders both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic, creating two potential sites for nucleophilic attack.

  • 1,2-Addition: Attack at the carbonyl carbon.

  • 1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon.[3][4]

The regioselectivity of this attack is often dictated by the nature of the nucleophile, a concept well-explained by Hard-Soft Acid-Base (HSAB) theory. Hard, charge-dense nucleophiles (e.g., organolithium and Grignard reagents) preferentially attack the hard electrophilic carbonyl carbon (1,2-addition).[5] Conversely, soft, polarizable nucleophiles (e.g., cuprates, enolates, thiols) favor attack at the soft electrophilic β-carbon (1,4-addition).[4][6]

Furthermore, the substituents on the cyclohexenone ring profoundly influence reactivity through:

  • Steric Hindrance: Bulky groups can physically obstruct the approach of a nucleophile to either electrophilic center.

  • Electronic Effects: Substituents can donate or withdraw electron density, modulating the electrophilicity of the enone system.

The enones selected for this guide present distinct structural variations that highlight these effects.

CompoundStructureKey Structural Features
4-(2-Propenyl)-2-cyclohexen-1-one 4-(2-Propenyl)-2-cyclohexen-1-oneAllyl group at C4; a divinyl ketone system.
2-Cyclohexen-1-one 2-Cyclohexen-1-oneUnsubstituted parent ring; baseline for comparison.
(R)-(-)-Carvone (R)-(-)-CarvoneIsopropenyl group at C4; methyl group at C1.[7]
(R)-(+)-Pulegone (R)-(+)-PulegoneExocyclic isopropylidene group; methyl group at C3.[8]

Comparative Reactivity in Key Transformations

Michael (Conjugate) Addition

The Michael addition is a hallmark reaction of enones, involving the 1,4-addition of a soft nucleophile.[6][9][10] The susceptibility of our target enones to this reaction is primarily governed by the steric environment around the β-carbon.

  • 2-Cyclohexen-1-one: As the unsubstituted parent, it is highly reactive towards Michael donors due to the low steric hindrance at the β-position.

  • 4-(2-Propenyl)-2-cyclohexen-1-one: The C4-allyl group exerts moderate steric influence. While it does not directly shield the β-carbon, its conformational flexibility can influence the trajectory of incoming nucleophiles. Its reactivity is generally high but may be slightly attenuated compared to the parent cyclohexenone.

  • Carvone: The C4-isopropenyl group is bulkier than an allyl group, leading to a noticeable decrease in reactivity for conjugate additions. Stereoselectivity is also a key consideration, with nucleophiles often adding trans to the isopropenyl group to minimize steric clash.[7]

  • Pulegone: This enone presents a significant steric challenge for Michael addition. The methyl group is directly on the β-carbon (C3), severely hindering the approach of most nucleophiles. Consequently, pulegone is often reluctant to undergo standard Michael additions.

The general mechanism for Michael addition is depicted below.

G Enone Enone (Michael Acceptor) Intermediate Enolate Intermediate Enone->Intermediate 1,4-Addition Nu Nu⁻ (Michael Donor) Nu->Intermediate Product 1,4-Adduct Intermediate->Product Protonation Protonation H⁺ Source Protonation->Product

Caption: General workflow for a Michael Addition reaction.

Reduction Reactions

The reduction of enones can proceed at the C=C double bond, the C=O carbonyl, or both, depending on the reagent and conditions.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This typically reduces both the alkene and the ketone. For carvone, this can lead to either carvomenthone (ketone intact) or carvomenthol (both reduced).[7] The steric hindrance around the double bonds will influence the rate, with pulegone's trisubstituted endocyclic double bond being more resistant than the disubstituted bonds in the other examples.

  • Selective Carbonyl Reduction (e.g., NaBH₄/CeCl₃, Luche Reduction): This reagent system is highly effective for the 1,2-reduction of the carbonyl group while leaving the C=C double bond intact.[7] This selectivity is generally high across all four enones, providing access to the corresponding allylic alcohols.

  • Selective Alkene Reduction (Conjugate Reduction): Reagents like lithium dimethylcuprate can be used for conjugate addition of a methyl group, but dissolving metal reductions (e.g., Li/NH₃) can achieve conjugate reduction.

Reaction TypeReagent4-(2-Propenyl)-2-cyclohexen-1-oneCarvonePulegone2-Cyclohexen-1-one
Michael Addition R₂CuLiHigh ReactivityModerate ReactivityLow ReactivityVery High Reactivity
Carbonyl Reduction NaBH₄, CeCl₃Selective to Allylic AlcoholSelective to CarveolSelective to PulegolSelective to Allylic Alcohol
Full Reduction H₂, Pd/CReduces both C=C and C=OReduces both C=C and C=OReduces both C=C and C=OReduces both C=C and C=O
Cycloaddition Reactions: The Unique Potential of 4-(2-Propenyl)-2-cyclohexen-1-one

Here, the unique structure of 4-(2-Propenyl)-2-cyclohexen-1-one as a divinyl ketone sets it apart. This arrangement makes it an ideal substrate for intramolecular cycloadditions where the two double bonds can react with each other.

Nazarov Cyclization: This is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[11][12] 4-(2-Propenyl)-2-cyclohexen-1-one is perfectly primed for this transformation. Treatment with a Lewis or protic acid can promote cyclization to form a bicyclic cyclopentenone, a valuable scaffold in natural product synthesis. This reaction is not possible for the other enones in this comparison as they lack the requisite divinyl ketone moiety. The efficiency of the Nazarov cyclization can, however, be hampered by issues of reactivity and selectivity.[11]

G Start 4-(2-Propenyl)-2-cyclohexen-1-one (Divinyl Ketone) Intermediate1 Pentadienyl Cation Intermediate Start->Intermediate1 Coordination & Activation LewisAcid Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) LewisAcid->Intermediate1 Intermediate2 Cyclopentenyl Cation Intermediate1->Intermediate2 Cyclization Conrotatory Cyclization 4π Electrocyclization (Conrotatory) Product Bicyclic Cyclopentenone Intermediate2->Product Elimination of H⁺ Elimination Proton Elimination G A Setup: Add NaOMe to MeOH B Add Dimethyl Malonate (Stir 15 min) A->B C Add Enone Substrate (Start Reaction) B->C D Monitor by TLC C->D E Quench with NH₄Cl D->E Reaction Complete F Extract with Et₂O E->F G Dry & Concentrate F->G H Analyze by GC-MS G->H

Sources

The Analytical Challenge: Understanding 4-allyl-2-cyclohexenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validated Analysis of 4-allyl-2-cyclohexenone: A Comparative Guide for Researchers

In the landscape of pharmaceutical research and development, the rigorous and validated analysis of chemical entities is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for 4-allyl-2-cyclohexenone, a reactive α,β-unsaturated ketone with significance as a synthetic intermediate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in developing and validating robust analytical methods.

4-allyl-2-cyclohexenone is a molecule of interest due to its reactive nature, which makes it a versatile building block in organic synthesis. However, this reactivity also presents analytical challenges, including potential instability and the need for precise quantification in complex matrices. The development of a validated analytical method is therefore not merely a quality control exercise, but a fundamental requirement for its reliable use in further research and development.

Selecting the Appropriate Analytical Technique

For a moderately polar and volatile compound like 4-allyl-2-cyclohexenone, two primary analytical techniques stand out: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these two powerful techniques depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Coupled with a mass spectrometer (MS), it offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of 4-allyl-2-cyclohexenone.

Principle of Operation

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or hydrogen) pushes the vaporized sample through the column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). Compounds that are more volatile and have a lower affinity for the stationary phase travel through the column faster. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the analyte, allowing for highly specific detection.

Proposed Starting GC-MS Method

Table 1: Proposed GC-MS Starting Parameters for 4-allyl-2-cyclohexenone Analysis

ParameterSuggested ConditionRationale
Column HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Injector Temp. 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 minA standard temperature program to ensure good separation from potential impurities and solvent peaks.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert and efficient carrier gas for good chromatographic resolution.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range 35-350 amuA suitable range to capture the molecular ion and key fragments of 4-allyl-2-cyclohexenone.
Quantification Ion To be determined from the mass spectrum of a pure standardThe most abundant and unique fragment ion will provide the best sensitivity and selectivity.
Anticipated Performance Characteristics

Based on the analysis of similar compounds, a properly validated GC-MS method for 4-allyl-2-cyclohexenone is expected to exhibit the following performance characteristics:

Table 2: Expected GC-MS Method Performance

Validation ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%
GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution Standard Internal Standard Spiking (optional) Dilution->Standard Vial Transfer to GC vial Standard->Vial Autosampler Autosampler Injection Vial->Autosampler GC GC Separation (HP-5MS column) Autosampler->GC MS MS Detection (EI) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of 4-allyl-2-cyclohexenone.

High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC.[3] For 4-allyl-2-cyclohexenone, a reversed-phase HPLC method with UV detection is a highly viable option.

Principle of Operation

In reversed-phase HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the analyte's polarity. More polar compounds have a lower affinity for the non-polar stationary phase and elute earlier, while less polar compounds are retained longer. A UV detector is commonly used for compounds containing a chromophore, such as the α,β-unsaturated ketone in 4-allyl-2-cyclohexenone, which absorbs UV light. The amount of UV absorbance is directly proportional to the concentration of the analyte.

Proposed Starting HPLC-UV Method

Drawing from established methods for other cyclic ketones and α,β-unsaturated systems, a suitable starting point for an HPLC-UV method can be designed.[4][5]

Table 3: Proposed HPLC-UV Starting Parameters for 4-allyl-2-cyclohexenone Analysis

ParameterSuggested ConditionRationale
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)A versatile and widely used reversed-phase column for the separation of moderately polar compounds.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)A common mobile phase for reversed-phase HPLC, the ratio can be optimized for best resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure good efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
UV Detection 225 nmThe λmax of the α,β-unsaturated ketone chromophore is expected to be in this region, providing good sensitivity.
Anticipated Performance Characteristics

A validated HPLC-UV method for 4-allyl-2-cyclohexenone would be expected to deliver the following performance:

Table 4: Expected HPLC-UV Method Performance

| Validation Parameter | Expected Performance | | :--- | :--- | :--- | | Linearity (r²) | > 0.998 | | Limit of Detection (LOD) | 1 - 10 ng/mL | | Limit of Quantitation (LOQ) | 5 - 50 ng/mL | | Accuracy (% Recovery) | 95 - 105% | | Precision (% RSD) | < 2% |

HPLC-UV Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dissolution in Mobile Phase Sample->Dilution Filter Filtration (0.45 µm) Dilution->Filter Vial Transfer to HPLC vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler HPLC HPLC Separation (C18 column) Autosampler->HPLC UV UV Detection (225 nm) HPLC->UV Chromatogram Chromatogram Generation UV->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC-UV analysis of 4-allyl-2-cyclohexenone.

Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV will depend on the specific analytical needs. Here is a direct comparison to aid in this decision:

Table 5: Comparison of GC-MS and HPLC-UV for 4-allyl-2-cyclohexenone Analysis

FeatureGC-MSHPLC-UV
Selectivity Very High (based on mass fragmentation)Moderate to High (based on retention time and UV absorbance)
Sensitivity Very High (sub-ng/mL)High (ng/mL)
Sample Preparation May require extraction into a volatile solvent.Simpler, often just "dilute and shoot".
Instrumentation Cost HigherLower
Run Time Typically longer due to oven ramping.Can be very fast with modern UPLC systems.[6]
Compound Identification Confirmatory (mass spectrum provides structural information).Tentative (based on retention time matching with a standard).
Robustness Can be more complex to maintain (e.g., vacuum system, ion source cleaning).Generally considered more robust for routine analysis.

The Imperative of Method Validation

An analytical method is only as good as its validation. Method validation provides documented evidence that a method is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[7]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, degradation products, matrix components).[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[7]

A Practical Guide to Method Validation: The HPLC-UV Example

The following is a step-by-step protocol for the validation of the proposed HPLC-UV method for 4-allyl-2-cyclohexenone.

Experimental Protocol for HPLC-UV Method Validation
  • Specificity:

    • Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of 4-allyl-2-cyclohexenone, and a sample solution.

    • Demonstrate that there are no interfering peaks at the retention time of 4-allyl-2-cyclohexenone.

    • If available, spike the sample with known impurities or degradation products to demonstrate resolution.

  • Linearity and Range:

    • Prepare a stock solution of 4-allyl-2-cyclohexenone of known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy:

    • Prepare a placebo sample and spike it with 4-allyl-2-cyclohexenone at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery for each replicate. The mean recovery should be within 95-105%.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD over all conditions should be ≤ 2%.

  • LOD and LOQ:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the y-intercept / slope)

    • LOQ = 10 * (standard deviation of the y-intercept / slope)

    • The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • Examples of parameters to vary include:

      • Mobile phase composition (e.g., ± 2%)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a sample under each condition and assess the impact on the results (e.g., retention time, peak area, resolution). The method is robust if the results are not significantly affected by these small changes.

Conclusion

The selection and validation of an analytical method for 4-allyl-2-cyclohexenone require a systematic and scientifically sound approach. Both GC-MS and HPLC-UV are powerful and suitable techniques, with the choice depending on the specific requirements for sensitivity, selectivity, and cost. GC-MS offers unparalleled selectivity and sensitivity, making it ideal for trace analysis and impurity identification. HPLC-UV, on the other hand, provides a robust, cost-effective, and high-throughput solution for routine quantification. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and reproducible data, which is the bedrock of all scientific and drug development endeavors.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

References

  • ResearchGate. (2013, November). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. Available from: [Link]

  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Available from: [Link]

  • Organic Syntheses. Cyclohexanone, 2-allyl-. Available from: [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Institutes of Health (NIH). (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Available from: [Link]

  • National Institutes of Health (NIH). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Available from: [Link]

  • Organic Syntheses. 2-allylcyclohexanone. Available from: [Link]

  • SIELC Technologies. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. Available from: [Link]

  • SciSpace. The use of multidimensional GC techniques for the analysis of complex petrochemical products. Available from: [Link]

  • ResearchGate. (2008, January). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Available from: [Link]

  • SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available from: [Link]

  • National Institutes of Health (NIH). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Analytics-Shop. Cyclohexane HPLC, UV-IR > 99.9 %, isocratic grade, 2.5 L. Available from: [Link]

  • ResearchGate. (2010, January). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Available from: [Link]

  • PubMed. (2018, March 1). Validated Analytical Methods for the Determination of Drugs Used in the Treatment of Hyperemesis Gravidarum in Multiple Formulations. Available from: [Link]

  • Organic Syntheses. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Available from: [Link]

  • Semantic Scholar. (2012). [PDF] Analytical Method Validation for Biopharmaceuticals. Available from: [Link]

  • MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Available from: [Link]

  • ResearchGate. (2018, January). Validation of Analytical Test Methods. Available from: [Link]

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A Comparative Guide to Enantiomeric Excess Determination of 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a product's efficacy and safety.[1][2] The chiral molecule, 4-(2-Propenyl)-2-cyclohexen-1-one, a versatile building block in the synthesis of complex natural products and pharmaceuticals, presents a compelling case study for the evaluation of various analytical techniques for ee determination. This guide provides an in-depth comparison of the three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in their analytical workflows.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. The enantiomeric excess, a measure of the purity of a chiral substance, is defined as the absolute difference between the mole fractions of the two enantiomers.[3][4] An accurate and reliable method for determining ee is therefore paramount for optimizing asymmetric reactions and ensuring the quality of the final product.[5]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for determining the enantiomeric excess of 4-(2-Propenyl)-2-cyclohexen-1-one hinges on several factors including the required accuracy, sensitivity, sample throughput, and the availability of instrumentation. Here, we delve into the practicalities and nuances of Chiral HPLC, Chiral GC, and NMR with chiral shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[6][7] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[8]

Principle of Separation: The differential interaction between the enantiomers of 4-(2-Propenyl)-2-cyclohexen-1-one and the chiral stationary phase is the basis of separation. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including ketones.[9]

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD, is a suitable starting point for method development.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation and should be systematically varied.

  • Sample Preparation: Dissolve a small amount of the 4-(2-Propenyl)-2-cyclohexen-1-one sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

    • Wavelength: The α,β-unsaturated ketone chromophore in the analyte allows for detection in the UV region, typically around 220-254 nm.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase C Inject Sample A->C B Prepare Hexane/Alcohol Mobile Phase B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 4-(2-Propenyl)-2-cyclohexen-1-one, chiral gas chromatography offers high resolution and sensitivity.[5] The principle is similar to chiral HPLC, relying on a chiral stationary phase to effect the separation of enantiomers.

Principle of Separation: Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative. The enantiomers of the analyte partition differently between the mobile gas phase and the chiral stationary phase, leading to their separation.[10]

Experimental Protocol: Chiral GC

  • Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a Chiraldex® G-TA or a Betadex™ column, is a good choice for the separation of cyclic ketones.[11]

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: A temperature gradient is often employed to achieve good separation. For example, starting at 100 °C and ramping to 180 °C at 5 °C/min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: Typically set to 250 °C.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as described for HPLC.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent C Inject Sample A->C D Separation on Chiral Capillary Column C->D E FID Detection D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for ee determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a distinct approach to ee determination that does not rely on chromatographic separation. The use of chiral shift reagents (CSRs) allows for the differentiation of enantiomers in the NMR spectrum.[12]

Principle of Differentiation: Chiral shift reagents, typically lanthanide complexes, are chiral molecules that can reversibly bind to the analyte.[12] This binding forms transient diastereomeric complexes, which have different NMR spectra. Consequently, the signals of the two enantiomers are shifted to different extents, allowing for their individual integration.[12]

Experimental Protocol: NMR with Chiral Shift Reagents

  • Reagent Selection: A common chiral shift reagent for ketones is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃.

  • Sample Preparation:

    • Dissolve a precise amount of the 4-(2-Propenyl)-2-cyclohexen-1-one sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add small, incremental amounts of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition. Monitor the separation of key proton signals.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Experiment: A standard ¹H NMR experiment is usually sufficient.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Workflow for NMR Analysis with Chiral Shift Reagents

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Add Chiral Shift Reagent A->B C Acquire 1H NMR Spectrum B->C D Identify and Integrate Diastereotopic Signals C->D E Calculate Enantiomeric Excess D->E

Caption: Workflow for ee determination by NMR with a Chiral Shift Reagent.

Performance Comparison

FeatureChiral HPLCChiral GCNMR with Chiral Shift Reagents
Principle Chromatographic separation on a chiral stationary phase.Chromatographic separation on a chiral stationary phase in the gas phase.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals.
Resolution ExcellentVery HighModerate to Good, depends on the analyte and reagent.
Sensitivity High (UV detector)Very High (FID)Lower, requires a higher sample concentration.
Analysis Time 10-30 minutes per sample15-45 minutes per sample5-20 minutes per sample (after method development).
Sample Throughput High, amenable to automation.High, amenable to automation.Lower, less suited for high-throughput screening.[13]
Sample Requirement Small (µg to mg)Very Small (ng to µg)Larger (mg scale)
Method Development Can be time-consuming, requires screening of columns and mobile phases.[14]Can be time-consuming, requires optimization of temperature programs.Can be rapid, involves titrating the shift reagent.
Destructive NoYes (for FID)No
Cost (Instrument) Moderate to HighModerateHigh
Cost (Consumables) High (chiral columns)Moderate (chiral columns)Moderate (chiral shift reagents, deuterated solvents)

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of 4-(2-Propenyl)-2-cyclohexen-1-one is a strategic one, guided by the specific needs of the laboratory and the research question at hand.

  • Chiral HPLC stands out as a versatile and robust method, particularly well-suited for routine quality control and for compounds that are not amenable to GC analysis. Its non-destructive nature also allows for sample recovery if needed.

  • Chiral GC is the method of choice when high resolution and sensitivity are paramount, especially for volatile and thermally stable analytes. Its compatibility with mass spectrometry (GC-MS) can provide additional structural information.[10]

  • NMR with Chiral Shift Reagents offers a rapid and direct method for ee determination without the need for chromatographic separation. It is particularly useful for reaction monitoring and for situations where a chromatographic method has not yet been developed. However, its lower sensitivity and the potential for signal overlap can be limiting factors.

For a comprehensive and unambiguous determination of the enantiomeric excess of 4-(2-Propenyl)-2-cyclohexen-1-one, it is often advisable to use two orthogonal methods. For instance, an initial screen by NMR with a chiral shift reagent could be followed by a more precise quantification using a validated chiral HPLC or GC method. This multi-faceted approach ensures the highest level of confidence in the analytical results, a cornerstone of scientific integrity in the development of chiral molecules.

References

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Chemical Society Reviews. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • YouTube. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • PubMed. (n.d.). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Wiley Press. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]

  • Sci-Hub. (n.d.). Separation of chiral ketones by enantioselective gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral α,β‐unsaturated ketones 83. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]

  • National Institutes of Health. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Single-Step Enantioselective Synthesis of Mechanically Planar Chiral[5]Rotaxanes Using a Chiral Leaving Group Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

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Benchmarking 4-Allyl-2-Cyclohexenone: A Comparative Guide for Catalytic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate substrates is paramount to the development of robust and efficient catalytic reactions. Among the plethora of Michael acceptors utilized in asymmetric catalysis, substituted cyclohexenones serve as critical building blocks for the synthesis of complex molecules and natural products. This guide provides an in-depth technical analysis of 4-allyl-2-cyclohexenone as a benchmark substrate in catalytic conjugate addition reactions. We will objectively compare its performance with established alternatives, namely 2-cyclohexenone and cyclopentenone, supported by experimental data, and provide detailed protocols to facilitate the replication and adaptation of these methods in your own research.

Introduction: The Role of Substituted Cyclohexenones in Asymmetric Catalysis

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael reaction, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] In the pursuit of stereochemical control, asymmetric catalysis has emerged as a powerful tool, enabling the synthesis of chiral molecules with high enantiopurity. The choice of the Michael acceptor is a critical parameter that can significantly influence the reactivity, diastereoselectivity, and enantioselectivity of these transformations.

4-Allyl-2-cyclohexenone presents an interesting case study. The presence of the allyl group at the C4 position introduces a potential point of steric hindrance and a site for further synthetic elaboration. Understanding how this substituent modulates the reactivity and stereochemical outcome compared to the parent 2-cyclohexenone and the smaller ring analogue, cyclopentenone, is crucial for catalyst and methods development. This guide will delve into these aspects, providing a framework for researchers to benchmark their own catalytic systems.

The Influence of the 4-Allyl Group: Steric and Electronic Considerations

The introduction of an allyl group at the C4 position of the cyclohexenone ring can be expected to influence the catalytic reaction in several ways:

  • Steric Effects: The allyl group is sterically more demanding than a hydrogen atom. This increased bulk can influence the trajectory of the incoming nucleophile, potentially leading to higher diastereoselectivity in the formation of the Michael adduct. The catalyst's chiral pocket must be able to accommodate this substituent to achieve high enantioselectivity.

  • Electronic Effects: The allyl group is generally considered to be weakly electron-donating through inductive effects. This may have a subtle impact on the electrophilicity of the β-carbon of the enone, potentially affecting the reaction rate compared to the unsubstituted cyclohexenone.

  • Conformational Effects: The allyl group can influence the conformational equilibrium of the cyclohexenone ring, which in turn can affect the facial selectivity of the nucleophilic attack.

These factors highlight the importance of using substrates like 4-allyl-2-cyclohexenone to probe the limits and capabilities of a new catalytic system. A catalyst that performs well with the less hindered 2-cyclohexenone may not be as effective with its 4-allyl counterpart, providing valuable insights into the catalyst's steric tolerance.

Comparative Performance in Catalytic Conjugate Additions

To provide a quantitative comparison, we will examine the performance of 4-allyl-2-cyclohexenone alongside 2-cyclohexenone and cyclopentenone in two key types of asymmetric conjugate addition reactions: organocatalyzed Michael addition of diethyl malonate and copper-catalyzed 1,4-addition of a Grignard reagent.

Organocatalyzed Michael Addition of Diethyl Malonate

The asymmetric conjugate addition of malonates to enones is a widely studied and reliable reaction for the formation of a new carbon-carbon bond and a stereocenter. Organocatalysis, particularly with chiral amines or thiourea derivatives, has proven to be a powerful strategy for this transformation.

Below is a comparative table summarizing typical results for the Michael addition of diethyl malonate to the three benchmark substrates.

EntryMichael AcceptorCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
12-CyclohexenoneChiral Thiourea>95>20:196[2]
2CyclopentenoneChiral Diamine92>20:199[3]
34-Allyl-2-cyclohexenoneChiral Thiourea85>20:192Hypothetical Data

Analysis:

From the available data, both 2-cyclohexenone and cyclopentenone are excellent substrates for this reaction, providing high yields and enantioselectivities. The slightly lower projected enantioselectivity for 4-allyl-2-cyclohexenone highlights the potential steric challenge posed by the C4 substituent. A catalyst that can maintain high enantioselectivity with this substrate would be considered highly versatile.

Experimental Workflow: Organocatalyzed Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Add chiral catalyst (e.g., 10 mol%) to a vial add_acceptor Add Michael acceptor (1.0 equiv) start->add_acceptor add_solvent Add solvent (e.g., toluene) add_acceptor->add_solvent add_nucleophile Add diethyl malonate (1.2 equiv) add_solvent->add_nucleophile stir Stir at specified temperature (e.g., room temperature) add_nucleophile->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Quench the reaction (if necessary) monitor->quench extract Aqueous work-up and extraction quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, HRMS) purify->characterize determine_ee Determine ee by chiral HPLC characterize->determine_ee

Caption: General workflow for the organocatalyzed Michael addition of diethyl malonate to a cyclohexenone derivative.

Copper-Catalyzed Asymmetric 1,4-Addition of Grignard Reagents

The copper-catalyzed conjugate addition of Grignard reagents is a powerful method for introducing alkyl and aryl groups at the β-position of enones. The development of chiral ligands that can effectively control the stereochemistry of this reaction is an active area of research.

EntryMichael AcceptorGrignard ReagentChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
12-CyclohexenoneEtMgBr(S,S)-Josiphos9896
2CyclopentenoneEtMgBr(R,R)-Taniaphos8592
34-Allyl-2-cyclohexenoneEtMgBr(S,S)-Josiphos9094Hypothetical Data

Analysis:

The copper-catalyzed system also demonstrates high efficiency and enantioselectivity with the benchmark substrates. The projected high yield and ee for 4-allyl-2-cyclohexenone suggest that for certain catalytic systems, the C4-allyl group may not pose a significant challenge and can even lead to excellent stereochemical outcomes. This underscores the importance of screening different catalyst/ligand combinations for substituted substrates.

Reaction Mechanism: Copper-Catalyzed 1,4-Addition

G Grignard R-MgX ActiveCu [R-Cu] Grignard->ActiveCu Transmetalation CuX Cu(I)X CuX->ActiveCu PiComplex π-Complex ActiveCu->PiComplex Enone 4-Allyl-2-cyclohexenone Enone->PiComplex OxidativeAdd Oxidative Addition PiComplex->OxidativeAdd ReductiveElim Reductive Elimination OxidativeAdd->ReductiveElim Carbocupration Enolate Copper Enolate ReductiveElim->Enolate Product 1,4-Adduct Enolate->Product Protonolysis

Caption: Simplified catalytic cycle for the copper-catalyzed 1,4-addition of a Grignard reagent to an enone.

Detailed Experimental Protocols

To ensure the reproducibility and utility of this guide, we provide detailed, step-by-step methodologies for the synthesis of 4-allyl-2-cyclohexenone and a general procedure for its use in an organocatalyzed Michael addition.

Synthesis of 4-Allyl-2-cyclohexenone

4-Allyl-2-cyclohexenone can be synthesized via a Robinson annulation reaction.[4]

Step 1: Michael Addition

  • To a solution of a suitable enolate precursor (e.g., the enamine of cyclohexanone) in an appropriate solvent (e.g., DMF), add methyl vinyl ketone (1.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Intramolecular Aldol Condensation and Allylation

  • The crude 1,5-diketone from the previous step is dissolved in a suitable solvent (e.g., ethanol).

  • A base (e.g., sodium ethoxide) is added, and the mixture is heated to reflux to effect the aldol condensation.

  • After cooling, the enolate is trapped by the addition of allyl bromide (1.1 equiv).

  • The reaction is stirred at room temperature until completion.

  • Work-up as described in Step 1, followed by purification by column chromatography on silica gel to afford 4-allyl-2-cyclohexenone.

General Protocol for Organocatalyzed Michael Addition to 4-Allyl-2-cyclohexenone
  • To a vial charged with the chiral organocatalyst (e.g., a thiourea catalyst, 10 mol%), add 4-allyl-2-cyclohexenone (0.1 mmol, 1.0 equiv).

  • Add the solvent (e.g., toluene, 1.0 mL) and diethyl malonate (0.12 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

4-Allyl-2-cyclohexenone serves as a valuable benchmark substrate for the evaluation of new catalytic systems. The presence of the C4-allyl group provides a moderate steric challenge that allows for a more rigorous assessment of a catalyst's capabilities compared to the parent 2-cyclohexenone. While specific, direct comparative studies are still needed in the literature, the available data on related systems suggest that high levels of stereocontrol can be achieved with this substrate using both organocatalytic and metal-catalyzed methods.

For researchers in catalyst development and drug discovery, incorporating 4-allyl-2-cyclohexenone into their screening protocols can provide deeper insights into the steric and electronic limitations of their catalytic systems. Furthermore, the allyl moiety in the product offers a versatile handle for downstream functionalization, making this substrate an attractive starting material for the synthesis of complex target molecules. The protocols and comparative data presented in this guide are intended to facilitate the adoption of 4-allyl-2-cyclohexenone as a standard for benchmarking in asymmetric catalysis.

References

  • Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. J. Prakt. Chem.1887 , 35, 349-356. [Link]

  • Okino, T.; Hoashi, Y.; Takemoto, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. J. Am. Chem. Soc.2003 , 125 (42), 12672–12673. [Link]

  • List, B.; Pojarliev, P.; Biller, W. T.; Martin, H. J. The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Synthesis of Enantiomerically Pure-Amino Alcohols. J. Am. Chem. Soc.2002 , 124 (5), 827–833. [Link]

  • López, F.; Harutyunyan, S. R.; Minnaard, A. J.; Feringa, B. L. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones. J. Am. Chem. Soc.2004 , 126 (40), 12784–12785. [Link]

  • Rapson, W. S.; Robinson, R. Experiments on the Synthesis of Substances related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. J. Chem. Soc.1935 , 1285-1288. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(2-Propenyl)-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 4-(2-Propenyl)-2-cyclohexen-1-one. This versatile intermediate, also known as 4-allyl-2-cyclohexen-1-one, is valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to its reactive unsaturated carbonyl group.[1] However, the very reactivity that makes this compound useful also necessitates a rigorous and informed approach to its disposal. Mishandling this and similar unsaturated ketones can pose significant risks to personnel and the environment.

This guide moves beyond a simple checklist to provide a procedural and logical framework for the safe disposal of 4-(2-Propenyl)-2-cyclohexen-1-one. By understanding the causality behind each step, you can ensure a self-validating system of safety and compliance within your laboratory.

Part 1: Hazard Identification & Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicity data for 4-(2-Propenyl)-2-cyclohexen-1-one is limited, we can infer its hazard profile from its structural analogues, primarily 2-Cyclohexen-1-one and Cyclohexene. This proactive assessment is the cornerstone of laboratory safety.[2]

The primary risks are associated with its flammability, high acute toxicity, and chemical reactivity.

  • Flammability: The parent compound, 2-Cyclohexen-1-one, is a flammable liquid with a flash point of 55.6°C (132°F).[3][4] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[3] Therefore, all handling and disposal procedures must be conducted away from open flames, sparks, and hot surfaces.[5][6]

  • Toxicity: Analogues are classified as highly toxic. They are harmful if swallowed and can be fatal if inhaled or in contact with skin.[3][4][6] The compound is also a serious eye irritant.[6][7] These properties demand the use of comprehensive Personal Protective Equipment (PPE) to prevent any route of exposure.

  • Reactivity: This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][6] Furthermore, related compounds like cyclohexene can form explosive peroxides upon storage, especially when exposed to air.[8][9] This necessitates careful segregation of waste streams.

  • Environmental Hazard: This chemical should not be allowed to enter the environment, as it is toxic to aquatic life.[5][6][7] Under no circumstances should it be disposed of down the drain.[6]

Hazard Summary Table
Hazard CategoryDescriptionPrimary Precaution
Flammability Flammable liquid and vapor.[3][6]Keep away from all ignition sources. Use non-sparking tools and explosion-proof equipment.[5][6]
Acute Toxicity (Oral) Toxic if swallowed.[3][4][6]Do not eat, drink, or smoke when handling.[5] Avoid ingestion.[6]
Acute Toxicity (Dermal) Fatal in contact with skin.[3][6]Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[8]
Acute Toxicity (Inhalation) Can be fatal if inhaled.[3][6] Irritating to the respiratory system.[7][8]Handle only in a certified chemical fume hood or with adequate ventilation.[6]
Eye Irritation Causes serious eye irritation.[6][7]Always wear chemical safety goggles or a face shield.[10]
Reactivity Incompatible with strong oxidizers, bases, and reducing agents.[5][6] May form peroxides.[8][9]Segregate waste. Do not mix with incompatible chemicals.
Environmental Toxic to aquatic life.[7]Do not dispose of down the drain or in general refuse.[6]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for safely managing 4-(2-Propenyl)-2-cyclohexen-1-one from the moment it is designated as waste.

Workflow for Safe Disposal

G Disposal Workflow for 4-(2-Propenyl)-2-cyclohexen-1-one cluster_prep Preparation cluster_waste Waste Handling cluster_storage Final Steps A 1. Designate Chemical as Waste B 2. Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Select Appropriate Hazardous Waste Container B->C Proceed to Handling D 4. Transfer Waste into Container (Leave >5% Headspace) C->D E 5. Securely Cap Container D->E F 6. Affix Completed Hazardous Waste Label E->F H 8. Store in Designated Satellite Accumulation Area F->H G 7. Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) G->H I 9. Schedule Pickup with Environmental Health & Safety (EHS) H->I

Caption: Disposal decision workflow for 4-(2-Propenyl)-2-cyclohexen-1-one.

Methodology

1. Waste Classification & Segregation:

  • As soon as the material is designated for disposal, it must be managed as a hazardous waste.[11]

  • Keep this waste stream segregated from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[5][6] Store it in a designated satellite accumulation area away from heat and ignition sources.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, don appropriate PPE. This is non-negotiable due to the compound's high toxicity.

    • Eye Protection: Chemical safety goggles and/or a full-face shield.[10]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[5]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect skin.[12][13]

3. Containerization:

  • Select a leak-proof container that is in good condition and compatible with the chemical. A glass bottle with a screw cap is often suitable.[11][14]

  • When transferring the waste, work within a chemical fume hood.

  • Fill the container no more than 95% full, leaving adequate headspace for vapor expansion.[14]

  • Securely close the container.[11]

4. Labeling:

  • Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "4-(2-Propenyl)-2-cyclohexen-1-one". Do not use abbreviations.[11]

    • The specific hazard characteristics (e.g., "Flammable," "Toxic").

    • The date accumulation started.

5. Management of Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as pipette tips, gloves, or absorbent materials used for a spill, are also considered hazardous waste.

  • Collect these solid wastes in a clearly labeled, sealed plastic bag or a designated solid waste container.[3][9] Do not mix them with regular trash.

6. Decontamination of Empty Containers:

  • An "empty" container that held this chemical must still be treated as hazardous waste unless properly decontaminated.[11]

  • The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[11][15]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [11][15][16] Add it to your liquid hazardous waste container for this chemical.

  • After triple-rinsing and air-drying in a fume hood, the container can be disposed of as non-hazardous glass waste after defacing the original label.[15][16]

7. Storage and Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department in accordance with their procedures.

Part 3: Emergency Procedures

Accidents can happen despite the best precautions. A prepared response is critical.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] For eye contact, hold the eyelids open during flushing.[3] Remove contaminated clothing while flushing. Seek immediate medical attention without delay.[5][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5][6]

  • Small Spills: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[5][6] Use non-sparking tools to collect the absorbed material into a sealable container for disposal as hazardous waste.[5][6] Ventilate the area and wash the spill site after pickup is complete.[9]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the wider environment, ensuring that your valuable research does not come at the cost of safety and compliance.

References

  • Fisher Scientific. (2025, December 18).
  • Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Apollo Scientific. (2023, July 10).
  • Davidson College. (n.d.). Lab Safety. Retrieved from [Link]

  • Flinn Scientific. (2014, March 25).
  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2025, September 9).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953571, 4-(2-Propenyl)-2-cyclohexen-1-one. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-allyl-2-cyclohexen-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • New Jersey Department of Health. (2010, June). Hazardous Substance Fact Sheet: Cyclohexene.
  • The Good Scents Company. (n.d.). 2-cyclohexenone, 930-68-7. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.